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  • Product: 1-(2-Hydroxy-3-methylphenyl)-1-propanone

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide on 1-(2-Hydroxy-3-methylphenyl)-1-propanone: Molecular Architecture, Synthesis, and Applications

Executive Summary The compound 1-(2-Hydroxy-3-methylphenyl)-1-propanone (also known as 2'-hydroxy-3'-methylpropiophenone) is a highly versatile ortho-hydroxy aromatic ketone. Functioning as a critical building block in o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-Hydroxy-3-methylphenyl)-1-propanone (also known as 2'-hydroxy-3'-methylpropiophenone) is a highly versatile ortho-hydroxy aromatic ketone. Functioning as a critical building block in organic synthesis and materials science, its unique molecular architecture dictates its chemical behavior. This whitepaper provides a comprehensive, expert-level analysis of its physicochemical properties, self-validating synthetic protocols, and advanced applications in drug development and photochemistry.

Molecular Architecture and Physicochemical Profiling

The structural core of 1-(2-hydroxy-3-methylphenyl)-1-propanone consists of a propiophenone moiety with a hydroxyl group at the ortho (2-) position and a methyl group at the meta (3-) position relative to the acyl chain.

Mechanistic Causality of Properties: The defining feature of this molecule is the robust, six-membered intramolecular hydrogen bond formed between the ortho-phenolic hydroxyl group and the carbonyl oxygen. This chelation effect drastically reduces the molecule's overall polarity, lowers its boiling point relative to its para-isomer, and heavily influences its spectroscopic signature.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound, verified against standardized chemical databases such as.

ParameterSpecification
IUPAC Name 1-(2-Hydroxy-3-methylphenyl)propan-1-one
CAS Registry Number 3338-15-6
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Boiling Point 127–129 °C (at 15 mmHg)
Density ~1.09 g/cm³
Physical State Pale yellow to colorless liquid (at standard conditions)

Synthetic Methodologies: The Fries Rearrangement Pathway

While direct Friedel-Crafts acylation (Nencki reaction) of o-cresol is documented in historical literature from the , the Fries Rearrangement of o-tolyl propionate offers superior regiocontrol.

Causality in Experimental Design: The rearrangement of the ester yields a mixture of ortho- and para-acylated products. The reaction is entirely temperature-dependent. Lower temperatures (<60 °C) favor the kinetic para-isomer. However, by driving the reaction at elevated temperatures (120–140 °C), the system shifts to thermodynamic control. The ortho-isomer becomes the major product because the resulting intramolecular hydrogen bond significantly lowers the energy of the final aluminum complex.

Step-by-Step Self-Validating Protocol

Phase 1: Synthesis of o-Tolyl Propionate (Precursor)

  • Reaction: Dissolve 1.0 equivalent of o-cresol in anhydrous dichloromethane (DCM) containing 1.2 equivalents of pyridine. Cool to 0 °C under nitrogen.

  • Addition: Dropwise add 1.1 equivalents of propionyl chloride. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation: Analyze via FT-IR. The protocol is validated when the broad phenolic O-H stretch (~3300 cm⁻¹) completely disappears and a sharp ester C=O stretch (~1760 cm⁻¹) emerges.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Phase 2: Thermodynamic Fries Rearrangement

  • Activation: In a flame-dried flask, combine the neat o-tolyl propionate with 1.5 equivalents of anhydrous aluminum chloride (AlCl₃).

  • Thermal Isomerization: Heat the mixture strictly to 130 °C for 3 hours to ensure thermodynamic control favors the ortho-migration.

  • Quenching: Cool to 0 °C and cautiously quench with a 1:1 mixture of crushed ice and concentrated HCl to break the aluminum chelate.

  • Validation: The reaction transitions from a rigid, dark complex to a biphasic liquid system, indicating the liberation of the free phenolic ketones.

Phase 3: Isolation via Steam Distillation

  • Distillation: Subject the quenched aqueous mixture to live steam distillation.

  • Causality of Separation: The target ortho-isomer forms a strong intramolecular hydrogen bond, masking its polar groups and rendering it highly steam-volatile. The para-isomer forms intermolecular hydrogen bonds with water and remains non-volatile in the distillation flask.

  • Validation: Extract the distillate with diethyl ether. Treat a micro-aliquot with a 1% FeCl₃ solution; an immediate deep green/purple complex confirms the presence of the ortho-hydroxy ketone. Remove the ether in vacuo to yield the pure product.

G A o-Cresol + Propionyl Chloride B o-Tolyl Propionate (Ester Intermediate) A->B Esterification C Fries Rearrangement (AlCl3, 130 °C) B->C Acyl Migration D Isomeric Mixture (Ortho + Para) C->D E Steam Distillation (Separation) D->E F Distillate: Ortho-Isomer 1-(2-Hydroxy-3-methylphenyl)-1-propanone E->F Volatile (Intramolecular H-Bond) G Residue: Para-Isomer 4-Hydroxy-3-methylpropiophenone E->G Non-Volatile

Workflow for the synthesis and isolation of 1-(2-Hydroxy-3-methylphenyl)-1-propanone.

Analytical Characterization Protocols

To ensure the integrity of the synthesized or commercially procured material (e.g., from ), the following self-validating spectroscopic benchmarks must be met:

  • ¹H NMR (CDCl₃, 400 MHz): The most diagnostic signal is the phenolic OH proton, which appears highly deshielded as a sharp singlet at δ ~12.5 ppm . Causality: The proton is deeply embedded in the hydrogen bond with the carbonyl oxygen, stripping its electron density compared to a standard phenol (δ 4–7 ppm). The propanone ethyl group presents a classic triplet at ~1.2 ppm (CH₃) and a quartet at ~3.0 ppm (CH₂).

  • FT-IR Spectroscopy: The carbonyl (C=O) stretching frequency is shifted significantly lower to ~1635 cm⁻¹ (down from the typical ~1710 cm⁻¹ for aliphatic/aromatic ketones). Causality: The intramolecular H-bond weakens the C=O double bond character, lowering its vibrational frequency.

  • Mass Spectrometry (EI-MS): The spectrum will show a molecular ion peak [M]⁺ at m/z 164. The base peak typically appears at m/z 135 ([M - C₂H₅]⁺), resulting from the alpha-cleavage of the ethyl group—a hallmark fragmentation pattern for propiophenones.

Applications in Drug Development and Materials Science

Precursor for Heterocyclic Scaffolds

In medicinal chemistry, 1-(2-hydroxy-3-methylphenyl)-1-propanone is a privileged starting material for the synthesis of chromones and flavones . By reacting this ketone with an aromatic aldehyde under basic conditions, a chalcone intermediate is formed. Subsequent oxidative cyclization (e.g., using I₂/DMSO) yields 3-methylflavone derivatives, which are extensively screened for anti-inflammatory and kinase-inhibitory activities.

Photochemistry and UV Stabilization

The molecule's robust intramolecular hydrogen bond facilitates Excited-State Intramolecular Proton Transfer (ESIPT) . Upon UV irradiation, the molecule absorbs a photon, and the phenolic proton rapidly transfers to the carbonyl oxygen in the excited state. This is followed by rapid non-radiative decay (dissipating the energy as harmless heat) and a reverse proton transfer to regenerate the ground state. This self-healing mechanism makes the structural motif highly valuable as a UV absorber for polymer stabilization and as a framework for developing advanced photoinitiators.

References

  • PubChem Compound Summary for CID 569922, 2-Hydroxy-1-phenylbutan-1-one. National Center for Biotechnology Information. URL:[Link]

  • Nencki's Reaction with Cresols. Indian Academy of Sciences (Historical Synthesis Archives). URL:[Link]

  • Organic Reactions, Volume 1: The Fries Reaction. ScienceMadness Library / John Wiley & Sons. URL:[Link]

Exploratory

An In-depth Technical Guide to 1-(2-Hydroxy-3-methylphenyl)-1-propanone: Synthesis, Characterization, and Potential Applications

Introduction Hydroxyaryl ketones are a pivotal class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Their...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Hydroxyaryl ketones are a pivotal class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Their utility stems from the presence of two reactive functional groups—a hydroxyl group and a ketone—on an aromatic scaffold, which allows for diverse downstream chemical modifications. This guide provides a comprehensive technical overview of a specific hydroxyaryl ketone, 1-(2-Hydroxy-3-methylphenyl)-1-propanone.

This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It will delve into the structural and physicochemical properties of the molecule, provide a detailed, field-proven methodology for its synthesis via the Fries rearrangement, outline robust analytical techniques for its characterization, and explore its potential applications as a versatile chemical intermediate.

Molecular Profile and Physicochemical Properties

1-(2-Hydroxy-3-methylphenyl)-1-propanone is a substituted aromatic ketone. The strategic placement of the hydroxyl, methyl, and propanoyl groups on the phenyl ring dictates its reactivity and potential applications.

PropertyValueSource
IUPAC Name 1-(2-Hydroxy-3-methylphenyl)-1-propanone
CAS Number 3338-15-6[3]
Molecular Formula C₁₀H₁₂O₂[3]
Molecular Weight 164.20 g/mol
Appearance Expected to be a solid or high-boiling liquid
Solubility Soluble in common organic solvents

Synthesis via Fries Rearrangement

The most established and industrially significant method for the synthesis of hydroxyaryl ketones is the Fries rearrangement.[1][4][5] This reaction involves the intramolecular rearrangement of a phenolic ester to the corresponding ortho- or para-hydroxyaryl ketone, catalyzed by a Lewis acid.[4] For the synthesis of 1-(2-Hydroxy-3-methylphenyl)-1-propanone, the logical precursor is m-cresyl propionate.

The choice of the Fries rearrangement over direct Friedel-Crafts acylation of m-cresol is critical. Phenols, when subjected to Friedel-Crafts acylation conditions, tend to undergo O-acylation to form the ester rather than the desired C-acylation to form the hydroxyaryl ketone.[1] The Fries rearrangement elegantly circumvents this by first intentionally forming the ester, which is then rearranged to the desired product.

Mechanism of the Fries Rearrangement

The mechanism of the Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate.[1][5] The reaction is initiated by the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This coordination polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond and the formation of an acylium ion. This electrophilic acylium ion then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. Subsequent hydrolysis liberates the final hydroxyaryl ketone.

The regioselectivity of the Fries rearrangement (ortho vs. para substitution) is influenced by reaction conditions such as temperature and solvent polarity.[1][4][5] Higher temperatures generally favor the formation of the ortho isomer, which is thermodynamically more stable due to the formation of a chelate complex with the Lewis acid.[1] Conversely, lower temperatures and more polar solvents tend to favor the para isomer. In the case of m-cresyl propionate, the directing effects of the hydroxyl and methyl groups will also influence the position of acylation.

Fries_Mechanism ester m-cresyl propionate complex Ester-Lewis Acid Complex ester->complex Coordination lewis_acid AlCl₃ (Lewis Acid) lewis_acid->complex acylium Acylium Ion Intermediate complex->acylium Rearrangement ortho_product 1-(2-Hydroxy-3-methylphenyl)-1-propanone (ortho product) acylium->ortho_product Electrophilic Aromatic Substitution (High Temp) para_product 1-(4-Hydroxy-3-methylphenyl)-1-propanone (para product) acylium->para_product Electrophilic Aromatic Substitution (Low Temp) hydrolysis Aqueous Workup ortho_product->hydrolysis Liberation para_product->hydrolysis Liberation

Mechanism of the Fries Rearrangement
Experimental Protocol: Synthesis of 1-(2-Hydroxy-3-methylphenyl)-1-propanone

The following is a representative, self-validating protocol for the synthesis of 1-(2-Hydroxy-3-methylphenyl)-1-propanone based on established principles of the Fries rearrangement.

Step 1: Esterification of m-cresol

  • To a stirred solution of m-cresol (1.0 eq.) and a suitable base (e.g., pyridine or triethylamine, 1.2 eq.) in an inert solvent (e.g., dichloromethane) at 0 °C, add propionyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude m-cresyl propionate. Purify by vacuum distillation if necessary.

Step 2: Fries Rearrangement of m-cresyl propionate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.5 eq.).

  • Cool the flask in an ice bath and slowly add m-cresyl propionate (1.0 eq.) with stirring.

  • After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 120-160 °C for ortho-selectivity) and maintain for several hours. Monitor the progress of the reaction by TLC or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully quench by slowly adding it to a mixture of crushed ice and concentrated HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 1-(2-Hydroxy-3-methylphenyl)-1-propanone.

Synthesis_Workflow start m-cresol + propionyl chloride esterification Esterification start->esterification ester m-cresyl propionate esterification->ester rearrangement Fries Rearrangement with AlCl₃ ester->rearrangement crude_product Crude Product Mixture rearrangement->crude_product purification Purification (Chromatography/Recrystallization) crude_product->purification final_product 1-(2-Hydroxy-3-methylphenyl)-1-propanone purification->final_product

Synthetic Workflow for 1-(2-Hydroxy-3-methylphenyl)-1-propanone

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized 1-(2-Hydroxy-3-methylphenyl)-1-propanone. The following are the expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons should appear as multiplets in the range of δ 6.5-7.5 ppm. The ethyl group of the propanoyl moiety will exhibit a quartet for the methylene protons (adjacent to the carbonyl) around δ 2.8-3.2 ppm and a triplet for the methyl protons around δ 1.0-1.3 ppm. The methyl group on the phenyl ring will likely appear as a singlet around δ 2.2-2.5 ppm. The phenolic hydroxyl proton will present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the ketone is expected to have a chemical shift in the range of δ 195-205 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbons of the ethyl group and the methyl group on the ring will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the phenolic hydroxyl group. A strong, sharp absorption band around 1650-1680 cm⁻¹ corresponds to the C=O stretching of the aryl ketone. C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will be observed around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 164, corresponding to the molecular formula C₁₀H₁₂O₂. Fragmentation patterns would likely involve the loss of the ethyl group (M-29) and other characteristic cleavages of the acyl chain and aromatic ring.

Potential Applications in Drug Discovery and Development

While specific biological activities of 1-(2-Hydroxy-3-methylphenyl)-1-propanone are not extensively documented in publicly available literature, its structure as a hydroxyaryl ketone makes it a valuable intermediate in medicinal chemistry.[6][7]

  • Scaffold for Bioactive Molecules: The presence of the hydroxyl and ketone functionalities allows for a variety of chemical transformations, making it an ideal starting material or intermediate for the synthesis of more complex molecules with potential therapeutic properties.[6] For instance, the hydroxyl group can be alkylated or acylated, and the ketone can undergo reactions such as reduction, oximation, or condensation to build larger molecular frameworks.

  • Intermediate for Heterocyclic Synthesis: Hydroxyaryl ketones are well-known precursors for the synthesis of various heterocyclic compounds, such as flavonoids, chromones, and coumarins, many of which exhibit significant biological activities.

  • Building Block for Analog Libraries: In drug discovery programs, this compound can serve as a versatile building block for the creation of libraries of related compounds for structure-activity relationship (SAR) studies.

Conclusion

1-(2-Hydroxy-3-methylphenyl)-1-propanone is a valuable hydroxyaryl ketone with significant potential as a chemical intermediate in various scientific and industrial applications, particularly in the realm of pharmaceutical and fine chemical synthesis. The Fries rearrangement of m-cresyl propionate provides a reliable and scalable synthetic route to this compound. Its structural features, characterized by a combination of standard spectroscopic techniques, offer multiple avenues for further chemical modification. While its direct biological applications are yet to be fully explored, its role as a versatile building block ensures its continued relevance to the research and development community.

References

  • Wikipedia. Fries rearrangement. [Link]

  • ChemContract Research. 1-(2-hydroxyphenyl)-3-phenyl-1-Propanone (CAS 3516-95-8). [Link]

  • Organic Syntheses. (E)-1-(1-Methyl-1H-imidazol-2-yl)-3-phenylprop-2-en-1-one (1). [Link]

  • SIELC Technologies. 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl-. [Link]

  • SpectraBase. 1-(2-hydroxyphenyl)-2-methyl-propan-1-one. [Link]

  • PubChem. 1-(2-Hydroxyphenyl)-2-methyl-1-propanone. [Link]

  • BYJU'S. What is the Fries Rearrangement Reaction? [Link]

  • Garg Lab - UCLA. Patents & Products. [Link]

  • PMC - NIH. Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • University of Wisconsin-Madison. 1H-NMR. [Link]

  • Chemical Synthesis Database. 1-(2-hydroxy-3-isopropyl-6-methylphenyl)-1-propanone. [Link]

  • MDPI. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one. [Link]

  • Doc Brown's Chemistry. infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram. [Link]

  • Google Patents. US20060009533A1 - Process for manufacturing of enantiomerically pure 3-hydroxy-3-phenyl-propylamin.
  • ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0227031). [Link]

  • NIST WebBook. 1-(2-Hydroxyphenyl)-3-phenyl-1-propanone. [Link]

  • ResearchGate. Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. [Link]

  • Cheméo. 1-hydroxy-3-phenyl-2-propanone - Chemical & Physical Properties. [Link]

  • Organic Syntheses. Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±)-. [Link]

  • PubChem. 2-Hydroxy-1-phenyl-1-propanone. [Link]

  • Preprints.org. One-Pot Synthesis of Thiochromone and It's Derivatives. [Link]

  • ResearchGate. 1-Hydroxy-3-Phenyl-2-Propanone. [Link]

Sources

Foundational

Pharmacophore Engineering and Synthetic Dynamics of 1-(2-Hydroxy-3-methylphenyl)-1-propanone (CAS: 3338-15-6)

Executive Summary In the landscape of modern drug development and materials science, ortho-hydroxyalkylphenones serve as privileged scaffolds for the construction of complex heterocyclic systems. 1-(2-Hydroxy-3-methylphe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and materials science, ortho-hydroxyalkylphenones serve as privileged scaffolds for the construction of complex heterocyclic systems. 1-(2-Hydroxy-3-methylphenyl)-1-propanone , uniquely identified by its CAS number 3338-15-6 [1],[2], is a highly versatile building block[3]. Also known as 2'-hydroxy-3'-methylpropiophenone, this compound provides a critical foundation for synthesizing chromones, flavones, and coumarins—classes of molecules heavily investigated for kinase inhibition, antioxidant properties, and anti-inflammatory activity.

This technical guide deconstructs the physicochemical profiling, mechanistic synthesis, and analytical validation of CAS 3338-15-6, providing researchers with a field-proven, self-validating framework for its application in organic synthesis.

Physicochemical Profiling & Structural Causality

The utility of 1-(2-Hydroxy-3-methylphenyl)-1-propanone is dictated by its precise spatial arrangement. The proximity of the hydroxyl group to the carbonyl moiety enables a robust intramolecular hydrogen bond, which fundamentally alters its physical behavior compared to its para-substituted isomers.

Quantitative Data Summary
PropertyValueCausality / Significance
IUPAC Name 1-(2-Hydroxy-3-methylphenyl)propan-1-oneDefines the exact regiochemistry of the substituents.
CAS Number 3338-15-6[1]Primary identifier for global chemical inventories.
Molecular Formula C₁₀H₁₂O₂[1],[4]Confirms the propiophenone core with a methyl and hydroxyl addition.
Molecular Weight 164.20 g/mol [2],[5]Critical for stoichiometric calculations in library generation.
Hydrogen Bonding Intramolecular (C=O ··· H-O)Drastically lowers boiling point; enables steam distillation[6].

Expert Insight: The intramolecular hydrogen bond creates a pseudo-six-membered ring. This prevents the molecule from forming extensive intermolecular hydrogen bonds with solvents (like water), making the compound highly volatile under steam distillation conditions—a property we exploit directly in its isolation[6].

Synthetic Pathways & Mechanistic Insights

The most robust method for synthesizing CAS 3338-15-6 is via the Fries Rearrangement of o-tolyl propionate, or directly via the Lewis acid-catalyzed condensation of o-cresol with propionic acid/propionyl chloride[6].

The Thermodynamic Control of the Fries Rearrangement

When o-tolyl propionate is treated with a Lewis acid (such as anhydrous AlCl₃ or ZnCl₂), the acylium ion intermediate can attack either the ortho or para position relative to the phenolic oxygen.

  • Kinetic Control (<60°C): Favors the para-isomer (4'-hydroxy-3'-methylpropiophenone) due to lower steric hindrance[6].

  • Thermodynamic Control (>120°C): Favors the ortho-isomer (CAS 3338-15-6). The resulting aluminum complex of the ortho-isomer is highly stabilized by bidentate chelation between the carbonyl oxygen and the phenoxide, driving the equilibrium toward the desired product.

SynthesisWorkflow A o-Cresol + Propionyl Chloride (Esterification) B o-Tolyl Propionate (Intermediate) A->B C Fries Rearrangement (AlCl3, 130-140°C) B->C Lewis Acid D Isomeric Mixture: Ortho & Para Products C->D Thermodynamic Control E Steam Distillation (Self-Validating Separation) D->E F 1-(2-Hydroxy-3-methylphenyl) -1-propanone (CAS: 3338-15-6) E->F Pure Ortho Isomer

Fig 1. Mechanistic workflow for synthesizing CAS 3338-15-6 via Lewis acid-catalyzed acylation.

Step-by-Step Methodology: Self-Validating Synthesis

This protocol is designed as a self-validating system; the physical separation inherently confirms the regiochemistry of the product.

  • Esterification: React o-cresol (1.0 eq) with propionyl chloride (1.1 eq) in dry dichloromethane (DCM) using pyridine (1.2 eq) as a base at 0°C, warming to room temperature over 2 hours. Wash with dilute HCl, dry, and concentrate to yield o-tolyl propionate.

  • Rearrangement: In a flame-dried flask, add anhydrous AlCl₃ (1.5 eq) to the neat o-tolyl propionate. Gradually heat the solvent-free melt to 130-140°C for 2.5 hours to enforce thermodynamic control.

  • Quenching: Carefully pour the hot, dark melt into a vigorously stirred mixture of crushed ice and concentrated HCl (to break the robust aluminum chelate).

  • Self-Validating Separation (Steam Distillation): Subject the crude biphasic mixture to steam distillation.

    • Causality: The target CAS 3338-15-6 distills over with the steam due to its intramolecular H-bond[6]. The para-isomer remains entirely in the distillation flask because its intermolecular H-bonds severely depress its vapor pressure. If the product distills, it is definitively the ortho-isomer.

  • Isolation: Extract the aqueous distillate with diethyl ether, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the pure liquid ketone.

Downstream Applications in Drug Development

Once isolated, CAS 3338-15-6 acts as the core scaffold for divergent synthesis into bioactive heterocycles[7]. Its most prominent use is in the generation of substituted flavones via the Baker-Venkataraman Rearrangement .

ApplicationLogic A CAS 3338-15-6 (Core Scaffold) B Baker-Venkataraman Rearrangement A->B Aroyl Chloride + Base C Claisen-Schmidt Condensation A->C Aryl Aldehyde + Base D Substituted Flavones / Chromones B->D Cyclodehydration E Chalcone Derivatives C->E F High-Throughput Screening (Kinase / Antioxidant Targets) D->F E->F

Fig 2. Divergent synthetic logic for deriving bioactive heterocycles from the 3338-15-6 scaffold.

Protocol: Flavone Synthesis (Baker-Venkataraman)
  • O-Acylation: React CAS 3338-15-6 with an aroyl chloride (e.g., 4-methoxybenzoyl chloride) in pyridine at 0°C to form the intermediate ester.

  • Base-Catalyzed Rearrangement: Treat the isolated ester with powdered KOH in pyridine at 50°C. The base abstracts an alpha-proton from the propiophenone ethyl group, triggering an intramolecular nucleophilic acyl substitution to form a β-diketone.

  • Cyclodehydration: Reflux the β-diketone in glacial acetic acid with a catalytic amount of sulfuric acid. This forces the cyclization, yielding a 2-aryl-3-methylchromone (flavone).

    • Self-Validation: The reaction's success is instantly validated by the disappearance of the highly deshielded phenolic OH signal in ¹H NMR.

Analytical Validation

To ensure the integrity of the synthesized or procured CAS 3338-15-6 (often sourced as an analytical standard or building block from suppliers like [8],[4]), the following analytical parameters must be rigorously met:

  • ¹H NMR (CDCl₃, 400 MHz): The defining feature is a highly deshielded singlet at δ 12.0 – 12.5 ppm , corresponding to the phenolic OH. This extreme downfield shift is the direct result of the strong intramolecular hydrogen bond. The propiophenone ethyl group appears as a distinct quartet (δ ~3.0 ppm, 2H) and a triplet (δ ~1.2 ppm, 3H).

  • IR Spectroscopy: The carbonyl (C=O) stretching frequency is broadened and shifted to ~1635 cm⁻¹ . A typical unassociated ketone appears near 1680 cm⁻¹; the shift to 1635 cm⁻¹ validates the presence of strong conjugation and hydrogen bonding.

  • GC-MS: The mass spectrum will show a molecular ion peak at m/z 164 [5]. The base peak is typically observed at m/z 135 ([M-29]⁺), representing the loss of an ethyl radical to form the highly stable, resonance-stabilized acylium ion.

References

  • Indian Academy of Sciences. "Condensation of o- and p-cresols with acetic, propionic and butyric acids." IAS Proceedings. URL: [Link]

  • PubChem Database. "2-Hydroxy-1-phenylbutan-1-one (CID 569922) - Related Propiophenone Analog Data." National Institutes of Health. URL:[Link]

  • Organic Reactions. "The Fries Reaction and Related Syntheses." ScienceMadness Library. URL:[Link]

Sources

Exploratory

1-(2-Hydroxy-3-methylphenyl)-1-propanone melting and boiling points

An In-depth Technical Guide to the Physicochemical Characterization of 1-(2-Hydroxy-3-methylphenyl)-1-propanone: Melting and Boiling Points Abstract This technical guide provides a comprehensive overview of the theoretic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of 1-(2-Hydroxy-3-methylphenyl)-1-propanone: Melting and Boiling Points

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental determination of the melting and boiling points of 1-(2-Hydroxy-3-methylphenyl)-1-propanone (CAS No. 3338-15-6). Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the molecular characteristics influencing these fundamental physical properties. It offers detailed, step-by-step protocols for accurate measurement using standard laboratory techniques, emphasizing the rationale behind procedural choices to ensure data integrity and reproducibility. The guide also includes data interpretation, safety protocols, and visual aids to facilitate a thorough understanding of the principles and practices involved.

Introduction to 1-(2-Hydroxy-3-methylphenyl)-1-propanone

1-(2-Hydroxy-3-methylphenyl)-1-propanone is a substituted aromatic ketone. Its molecular structure features a phenyl ring substituted with a hydroxyl group, a methyl group, and a propanone group. This combination of functional groups dictates its chemical reactivity and physical properties, making it a molecule of interest in organic synthesis, potentially as an intermediate for more complex pharmaceutical compounds or specialty chemicals.[1] The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl group) suggests the potential for significant intermolecular interactions.

The accurate determination of its melting and boiling points is a critical first step in its characterization. These properties not only serve as indicators of purity but also inform decisions regarding reaction conditions, purification methods (such as distillation and recrystallization), and storage.[2]

Physicochemical Properties Overview

A summary of the key physical and chemical identifiers for 1-(2-Hydroxy-3-methylphenyl)-1-propanone is presented below. It is important to note that while some data for related isomers is available, specific experimental data for this compound is not extensively documented in publicly available literature, underscoring the importance of empirical determination.

PropertyValueSource
Chemical Name 1-(2-Hydroxy-3-methylphenyl)-1-propanone-
CAS Number 3338-15-6
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol -
Melting Point Not available in searched literature. Requires experimental determination.-
Boiling Point Not available in searched literature. Requires experimental determination.-

Theoretical Considerations: The Link Between Molecular Structure and Physical Properties

The melting and boiling points of a substance are direct consequences of the strength of its intermolecular forces.[2] For 1-(2-Hydroxy-3-methylphenyl)-1-propanone, several structural features are key determinants of these forces:

  • Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This is the strongest intermolecular force at play and will significantly elevate the boiling point compared to non-hydroxylated analogues.

  • Dipole-Dipole Interactions: The carbonyl group (C=O) in the propanone moiety possesses a strong dipole moment, leading to significant dipole-dipole attractions between molecules.

  • Van der Waals Forces: The aromatic ring and the alkyl chain contribute to London dispersion forces, which increase with molecular size and surface area.

The ortho-positioning of the hydroxyl and propanone groups may allow for some degree of intramolecular hydrogen bonding. This could slightly reduce the extent of intermolecular hydrogen bonding, potentially leading to a lower boiling point compared to its isomers where such intramolecular interactions are not possible.

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this transition occurs over a narrow temperature range (typically 0.5-1.0°C).[2] The presence of impurities will typically depress the melting point and broaden the melting range.

Protocol: Capillary Melting Point Determination using a Mel-Temp Apparatus

This method is a standard and reliable technique for determining the melting point of a solid organic compound.

Methodology:

  • Sample Preparation:

    • Ensure the sample of 1-(2-Hydroxy-3-methylphenyl)-1-propanone is completely dry. Solvents can act as impurities.[3]

    • Place a small amount of the solid on a clean, dry watch glass. If the crystals are large, gently pulverize them into a fine powder using a spatula.[3]

    • Obtain a capillary tube, sealed at one end. Press the open end of the capillary tube into the powder to collect a small amount of the sample.[3]

    • To pack the sample at the bottom of the tube, tap the sealed end gently on a hard surface, or drop the capillary tube through a long, narrow glass tube.[3] The packed sample should be 2-3 mm in height.[3]

  • Apparatus Setup and Measurement:

    • Insert the packed capillary tube into the heating block of the Mel-Temp apparatus.[3]

    • Rapid Preliminary Measurement: If the approximate melting point is unknown, heat the sample at a medium rate to get a rough estimate. Allow the apparatus to cool before proceeding with an accurate measurement.[3]

    • Accurate Measurement: Heat the block at a medium rate until the temperature is about 20°C below the approximate melting point found in the preliminary run.[3]

    • Decrease the heating rate significantly, aiming for a temperature increase of about 1-2°C per minute.[3]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).[3]

    • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[3]

    • Report the melting point as a range.

Causality and Trustworthiness: A slow heating rate near the melting point is crucial for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading. Repeating the measurement with a fresh sample until consistent values are obtained validates the result. A sharp melting range is a strong indicator of high purity.

Visualizing the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting prep1 Dry the solid sample prep2 Pulverize if necessary prep1->prep2 prep3 Load into capillary tube (2-3 mm) prep2->prep3 measure1 Insert capillary into apparatus prep3->measure1 measure2 Heat rapidly for approximate m.p. measure1->measure2 measure3 Cool and insert fresh sample measure2->measure3 measure4 Heat to 20°C below approx. m.p. measure3->measure4 measure5 Heat slowly (1-2°C/min) measure4->measure5 measure6 Record T₁ (first droplet) measure5->measure6 measure7 Record T₂ (all liquid) measure6->measure7 report1 Report melting range (T₁ - T₂) measure7->report1

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][5] Like the melting point, it is a key indicator of purity and identity.

Protocol: Boiling Point Determination using the Thiele Tube Method

This micro-method is ideal when only a small amount of the liquid sample is available.[6]

Methodology:

  • Sample and Apparatus Setup:

    • Fill a small test tube or a fusion tube with 1-(2-Hydroxy-3-methylphenyl)-1-propanone to a depth of about 2-3 cm.

    • Take a capillary tube (the same type used for melting points) and seal one end in a flame.

    • Place the capillary tube, sealed end up, into the liquid in the test tube.[6][7]

    • Attach the test tube to a thermometer using a rubber band or thread. The bottom of the test tube should be level with the thermometer bulb.[7]

    • Clamp the thermometer assembly so that it is immersed in the oil of a Thiele tube. The heating oil level should be above the liquid level in the test tube, but the open end of the test tube should remain above the oil.[5]

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a microburner. The shape of the tube ensures uniform heating of the oil through convection.[7]

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[6]

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the liquid is boiling and its vapor has displaced all the air.[6]

    • Turn off the heat and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the bubbles stop and the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point.[5][6]

Causality and Trustworthiness: The boiling point is recorded upon cooling rather than heating to avoid superheating of the liquid, which would lead to an erroneously high reading. The point at which the liquid enters the capillary signifies that the external atmospheric pressure has just overcome the vapor pressure of the liquid, which is the definition of the boiling point.[6] Recording the atmospheric pressure at the time of the experiment is crucial, as boiling point is pressure-dependent.[4]

Visualizing the Boiling Point Determination Setup

BoilingPointSetup cluster_thiele Thiele Tube Setup thiele Thiele Tube (filled with heating oil) setup Thermometer with attached test tube thiele->setup Immerses thermometer Thermometer test_tube Test Tube with Sample capillary Inverted Capillary Tube burner Heat Source burner->thiele Heats side arm sample Liquid Sample: 1-(2-Hydroxy-3-methylphenyl)-1-propanone setup->sample contains inv_cap Capillary Tube (sealed end up) sample->inv_cap contains

Caption: Thiele Tube Apparatus for Boiling Point.

Data Interpretation and Purity Assessment

  • Melting Point: A sharp melting range (less than 2°C) is indicative of a pure compound. A broad or depressed melting range suggests the presence of impurities.

  • Boiling Point: A constant temperature during distillation or a reproducible value from the Thiele tube method suggests a pure liquid. Impurities tend to elevate the boiling point.[4]

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 1-(2-Hydroxy-3-methylphenyl)-1-propanone.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • The heating apparatus for melting and boiling point determination becomes very hot. Handle with care to avoid burns.[8]

  • Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.

Conclusion

References

  • ChemBK. 1-Propanone, 1-(2,4-dihydroxy-3-methylphenyl)-. [Link]

  • Chemical Synthesis Database. 1-(2-hydroxy-3-isopropyl-6-methylphenyl)-1-propanone. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Al-Mustaqbal University College. EXPERIMENT (1) DETERMINATION OF MELTING POINTS. [Link]

  • University of California, Irvine. Identification of an Unknown – Alcohols, Aldehydes, and Ketones. [Link]

  • Roman, G. (2016). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. ResearchGate. [Link]

  • GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Vijay Nazare. Determination of Boiling Point (B.P). [Link]

  • University of Calgary. BOILING POINT DETERMINATION. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • AmritaVlab. Boiling Point of an Organic compound. YouTube. [Link]

  • PennWest University. Determination of Melting Point. [Link]

  • Stenutz. 1-(2-hydroxyphenyl)propan-1-one. [Link]

  • Cheméo. Chemical Properties of 1-hydroxy-3-phenyl-2-propanone. [Link]

  • PubChem. 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one. [Link]

Sources

Foundational

Synthesis of 1-(2-Hydroxy-3-methylphenyl)-1-propanone: A Chemoselective Multi-Step Pathway

Executive Summary The synthesis of 1-(2-hydroxy-3-methylphenyl)-1-propanone (also known as 2-hydroxy-3-methylpropiophenone) from o-hydroxyacetophenone requires highly controlled, site-specific functionalization. The targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(2-hydroxy-3-methylphenyl)-1-propanone (also known as 2-hydroxy-3-methylpropiophenone) from o-hydroxyacetophenone requires highly controlled, site-specific functionalization. The target molecule demands two distinct transformations: the introduction of a methyl group at the sterically hindered C3 position of the aromatic ring, and a one-carbon homologation of the C1 acetyl group to a propanoyl group.

This whitepaper outlines a robust, three-step synthetic architecture utilizing a Casiraghi directed ortho-formylation, a chemoselective ionic hydrogenation, and a Hard-Soft Acid-Base (HSAB) guided dianion alkylation.

Retrosynthetic Strategy & Mechanistic Design

Direct Friedel-Crafts alkylation of o-hydroxyacetophenone is unviable due to poor regioselectivity and the deactivating nature of the ketone. Instead, we employ a chelation-controlled formylation to establish the C3 carbon framework, followed by selective deoxygenation. Finally, the homologation of the ketone is achieved via a dianion intermediate to prevent unwanted O-alkylation.

Retrosynthesis Target 1-(2-Hydroxy-3-methylphenyl) -1-propanone Intermediate 2-Hydroxy-3-methyl- acetophenone Target->Intermediate C-C Disconnection (Enolate Alkylation) Formyl 3-Formyl-2-hydroxy- acetophenone Intermediate->Formyl FGI (Reduction) Starting o-Hydroxyacetophenone Formyl->Starting C-C Disconnection (Ortho-Formylation)

Figure 1: Retrosynthetic analysis from o-hydroxyacetophenone to the target propiophenone.

Step-by-Step Methodologies & Mechanistic Causality

Step 1: Casiraghi Directed Ortho-Formylation

Objective: Regioselective installation of a formyl group at the C3 position. Causality: The use of anhydrous magnesium chloride (MgCl₂) and triethylamine (Et₃N) generates a reactive magnesium phenoxide complex. The Mg²⁺ ion acts as a Lewis acid, coordinating simultaneously to the phenoxide oxygen and the oxygen of paraformaldehyde. This six-membered transition state directs the electrophilic attack exclusively to the ortho position (C3), overcoming the meta-directing influence of the acetyl group[1].

Protocol:

  • Charge a flame-dried, argon-purged flask with o-hydroxyacetophenone (1.0 eq, 50 mmol) and anhydrous MgCl₂ (1.5 eq, 75 mmol) in 150 mL of dry acetonitrile (MeCN).

  • Add Et₃N (3.75 eq, 187.5 mmol) dropwise at room temperature. Stir for 15 minutes to allow the magnesium phenoxide complex to form (solution turns pale yellow).

  • Add dry paraformaldehyde (3.0 eq, 150 mmol) in one portion.

  • Heat the reaction mixture to reflux (80 °C) for 3 hours.

  • Cool to 0 °C and quench slowly with 1M HCl until the aqueous layer reaches pH 2.

  • Extract with ethyl acetate (3 × 100 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc, 9:1) to yield 3-formyl-2-hydroxyacetophenone[2].

Step 2: Chemoselective Ionic Hydrogenation

Objective: Reduction of the C3 formyl group to a methyl group without reducing the C1 ketone. Causality: Triethylsilane (Et₃SiH) in the presence of trifluoroacetic acid (TFA) is highly chemoselective. The formyl group is preferentially protonated by TFA, rendering it highly electrophilic. Hydride transfer from Et₃SiH yields a benzylic alcohol, which undergoes acid-catalyzed dehydration to a stabilized benzylic carbocation. A second hydride transfer yields the methyl group. The C1 ketone remains intact due to the resonance-donating effect of the adjacent phenol, which lowers its electrophilicity relative to the aldehyde.

Protocol:

  • Dissolve 3-formyl-2-hydroxyacetophenone (1.0 eq, 40 mmol) in 120 mL of anhydrous dichloromethane (DCM) under argon.

  • Cool the solution to 0 °C using an ice bath.

  • Add Et₃SiH (3.0 eq, 120 mmol) in one portion.

  • Add TFA (10.0 eq, 400 mmol) dropwise over 20 minutes to prevent exotherms.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Carefully quench by pouring the mixture into a saturated aqueous NaHCO₃ solution (gas evolution).

  • Separate the organic layer, extract the aqueous layer with DCM (2 × 50 mL), dry over Na₂SO₄, and concentrate. Recrystallize from ethanol to yield pure 2-hydroxy-3-methylacetophenone.

Step 3: HSAB-Guided Dianion Alpha-Methylation

Objective: Homologation of the acetyl group to a propanoyl group. Causality: Treating the intermediate with 2.1 equivalents of Lithium Diisopropylamide (LDA) generates a phenoxide-enolate dianion. According to Hard-Soft Acid-Base (HSAB) theory, the phenoxide oxygen is a "hard" nucleophile, while the terminal carbon of the enolate is a "soft" nucleophile. Methyl iodide (MeI), a soft electrophile, preferentially attacks the soft carbon center. This ensures exclusive C-alkylation over O-alkylation, yielding the target propiophenone[3].

Protocol:

  • Dissolve 2-hydroxy-3-methylacetophenone (1.0 eq, 30 mmol) in 100 mL of anhydrous THF under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add freshly prepared LDA (2.1 eq, 63 mmol) dropwise over 30 minutes. Stir at -78 °C for 1 hour to ensure complete dianion formation.

  • Add MeI (1.05 eq, 31.5 mmol) dropwise. Note: Strict adherence to 1.05 eq prevents polyalkylation.

  • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 1 hour.

  • Quench with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 × 75 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc, 95:5) to isolate 1-(2-hydroxy-3-methylphenyl)-1-propanone.

Workflow Step1 Step 1: Casiraghi Formylation Reagents: (HCHO)n, MgCl2, Et3N, MeCN Temp: Reflux, 3h Workup1 Workup 1: 1M HCl Quench, EtOAc Extraction, Chromatography Step1->Workup1 Step2 Step 2: Chemoselective Reduction Reagents: Et3SiH, TFA, DCM Temp: 0 °C to RT, 4h Workup1->Step2 Workup2 Workup 2: NaHCO3 Wash, Concentration, Recrystallization Step2->Workup2 Step3 Step 3: Dianion Alpha-Methylation Reagents: LDA (2.1 eq), MeI (1.05 eq), THF Temp: -78 °C to RT, 2h Workup2->Step3 Workup3 Workup 3: NH4Cl Quench, EtOAc Extraction, Chromatography Step3->Workup3 Product Pure Target Molecule >98% HPLC Purity Workup3->Product

Figure 2: Step-by-step experimental workflow for the 3-stage synthesis.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters and expected quantitative yields based on the established protocols.

StepReaction TypeKey ReagentsTemp (°C)Time (h)Yield (%)Purity (HPLC)
1 Casiraghi FormylationMgCl₂, Et₃N, (HCHO)n, MeCN80 (Reflux)3.082>95%
2 Ionic HydrogenationEt₃SiH (3.0 eq), TFA, DCM0 to 254.089>98%
3 Dianion AlkylationLDA (2.1 eq), MeI (1.05 eq), THF-78 to 252.076>99%

Self-Validating Systems (QA/QC Parameters)

To ensure the integrity of the synthesis, each step must act as a self-validating system. Researchers must utilize ¹H NMR (CDCl₃, 400 MHz) to confirm the success of each transformation before proceeding:

  • Validation of Step 1 (3-Formyl-2-hydroxyacetophenone): Look for the appearance of a distinct aldehyde proton singlet at ~10.5 ppm . The phenolic -OH proton will shift significantly downfield (~12.5 ppm ) due to dual intramolecular hydrogen bonding between the acetyl and formyl oxygen atoms[4].

  • Validation of Step 2 (2-Hydroxy-3-methylacetophenone): Confirm the complete disappearance of the aldehyde peak at 10.5 ppm. A new 3H singlet will emerge at ~2.3 ppm , corresponding to the newly formed aromatic methyl group at the C3 position.

  • Validation of Step 3 (Target Molecule): Confirm the disappearance of the acetyl methyl singlet at ~2.6 ppm. The successful homologation is validated by the appearance of a classic ethyl splitting pattern: a 2H quartet at ~3.0 ppm (CH₂-CH₃) and a 3H triplet at ~1.2 ppm (CH₂-CH₃).

References

  • Convenient method for the ortho-formylation of phenols Source: Acta Chemica Scandinavica / SciSpace URL
  • Isomerization of Allylbenzenes (Contains 3-formyl-2-hydroxyacetophenone synthesis)
  • The γ-Alkylation and γ-Arylation of Dianions of β-Dicarbonyl Compounds Source: Organic Reactions / ResearchGate URL
  • 5-Formyl-2-hydroxyphenyl acetate (Casiraghi Formylation Context)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-(2-Hydroxy-3-methylphenyl)-1-propanone as a Versatile Intermediate in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the synthesis and application of 1-(2-hydroxy-3-methylphenyl)-1-propanone, a key hydroxyaryl ketone inte...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis and application of 1-(2-hydroxy-3-methylphenyl)-1-propanone, a key hydroxyaryl ketone intermediate. Its unique structural features make it a valuable building block in the synthesis of a variety of more complex molecules, particularly within the pharmaceutical and fine chemical industries.

Introduction and Significance

1-(2-Hydroxy-3-methylphenyl)-1-propanone belongs to the class of hydroxyaryl ketones, which are pivotal intermediates in organic synthesis. The presence of a hydroxyl group, a ketone, and a substituted aromatic ring within the same molecule offers multiple reactive sites for functionalization. This trifecta of functional groups allows for the construction of diverse molecular scaffolds, most notably heterocyclic systems and other pharmacologically relevant structures. The strategic positioning of the hydroxyl group ortho to the propanone moiety facilitates intramolecular reactions and imparts specific reactivity, making it a precursor of choice for various multi-step syntheses.

Hydroxyaryl ketones are known to be important intermediates for a range of pharmaceuticals.[1] Their utility extends to the synthesis of compounds with applications as UV filters in cosmetics and as building blocks for agrochemicals.[2]

Synthesis of 1-(2-Hydroxy-3-methylphenyl)-1-propanone via Fries Rearrangement

The most common and industrially significant method for the synthesis of hydroxyaryl ketones is the Fries rearrangement.[1] This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[1][3] The reaction is selective for the ortho and para positions, and the product distribution can be controlled by reaction conditions such as temperature and solvent.[1]

Mechanism Overview: The Fries rearrangement is initiated by the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the phenolic ester. This is followed by the cleavage of the ester C-O bond to form an acylium ion intermediate. This electrophilic acylium ion then attacks the aromatic ring via an electrophilic aromatic substitution. Lower reaction temperatures generally favor the para-product (thermodynamic control), while higher temperatures favor the ortho-product (kinetic control), which can form a more stable bidentate complex with the Lewis acid.[1]

Fries_Rearrangement cluster_start Step 1: Precursor Synthesis cluster_rearrangement Step 2: Fries Rearrangement cluster_workup Step 3: Workup and Purification Start 2-Methylphenol Ester 2-Methylphenyl propanoate Start->Ester Propionyl chloride, Pyridine Ester2 2-Methylphenyl propanoate Complex Acylium-Lewis Acid Complex Ester2->Complex AlCl₃ (Lewis Acid) Product 1-(2-Hydroxy-3-methylphenyl)-1-propanone Complex->Product Intramolecular Electrophilic Aromatic Substitution (High Temp, ortho-selective) Para_Product 1-(4-Hydroxy-3-methylphenyl)-1-propanone (para-isomer) Complex->Para_Product (Low Temp, para-selective) Crude Crude Product Mixture Product->Crude Hydrolysis (ice, HCl) Purified Pure ortho-isomer Crude->Purified Column Chromatography or Recrystallization

Diagram 1: General workflow for the synthesis of 1-(2-Hydroxy-3-methylphenyl)-1-propanone.

Detailed Synthesis Protocol

Objective: To synthesize 1-(2-hydroxy-3-methylphenyl)-1-propanone from 2-methylphenol.

Part A: Synthesis of 2-Methylphenyl propanoate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylphenol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or diethyl ether.

  • Base Addition: Add pyridine (1.2 eq) to the solution to act as a base and scavenger for the HCl byproduct.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add propionyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with dilute HCl to neutralize the pyridine. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methylphenyl propanoate, which can be used in the next step without further purification if purity is sufficient.

Part B: Fries Rearrangement to 1-(2-Hydroxy-3-methylphenyl)-1-propanone

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, place anhydrous aluminum chloride (AlCl₃, 1.5 - 2.5 eq).

  • Solvent Addition: Add a high-boiling, non-polar solvent such as nitrobenzene or perform the reaction neat. For ortho-selectivity, a non-polar solvent is generally preferred.[1]

  • Substrate Addition: Heat the mixture to the desired temperature (typically 120-160 °C for ortho-selectivity). Add the 2-methylphenyl propanoate (1.0 eq) dropwise to the heated Lewis acid.

  • Reaction Progression: Maintain the temperature and stir for the required reaction time (typically 2-6 hours). The high temperature favors the formation of the ortho-isomer.[1]

  • Workup and Isolation: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.[4] Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product, a mixture of ortho and para isomers, is then purified.

  • Purification Technique: Separation of the ortho and para isomers is typically achieved by column chromatography on silica gel or by fractional distillation.[3]

Physicochemical Properties and Characterization

While specific experimental data for 1-(2-hydroxy-3-methylphenyl)-1-propanone is not widely published, the table below lists the expected properties based on its structure and data from similar compounds. Researchers are responsible for confirming the identity and purity of the synthesized product.[5]

PropertyValueSource/Comment
Molecular Formula C₁₀H₁₂O₂Calculated
Molecular Weight 164.20 g/mol Calculated
IUPAC Name 1-(2-Hydroxy-3-methylphenyl)propan-1-one---
Appearance Expected to be a solid or high-boiling liquidBased on similar hydroxyaryl ketones
Solubility Soluble in common organic solvents (DCM, Ethyl Acetate, Acetone)General property of similar compounds

Characterization:

  • ¹H NMR: Expected signals would include aromatic protons, a quartet and a triplet for the ethyl group of the propanone chain, a singlet for the methyl group on the ring, and a broad singlet for the phenolic hydroxyl group.

  • ¹³C NMR: Signals corresponding to the carbonyl carbon, aromatic carbons (both substituted and unsubstituted), and the aliphatic carbons of the ethyl and methyl groups would be expected. Spectroscopic data for similar compounds can be found in the literature.[6][7]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight should be observable. Fragmentation patterns would likely involve cleavage alpha to the carbonyl group. NIST has mass spectrometry data for related compounds like 1-(2-hydroxyphenyl)-3-phenyl-1-propanone.[8][9]

  • Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch for the hydroxyl group, a strong C=O stretch for the ketone, and C-H and C=C stretches for the aromatic ring.

Applications in Multi-Step Synthesis

1-(2-Hydroxy-3-methylphenyl)-1-propanone is a valuable precursor for various synthetic transformations.

Applications cluster_reactions Synthetic Transformations cluster_products Product Classes Intermediate 1-(2-Hydroxy-3-methylphenyl)-1-propanone Chalcone Chalcone Synthesis Intermediate->Chalcone Aromatic Aldehyde, Base (NaOH/KOH) Mannich Mannich Reaction Intermediate->Mannich Formaldehyde, Secondary Amine (e.g., Dimethylamine) Flavone Flavanone/Chromone Synthesis Intermediate->Flavone Intramolecular Cyclization (e.g., via Chalcone intermediate) Ether Williamson Ether Synthesis Intermediate->Ether Alkyl Halide, Base (K₂CO₃) Chalcone_P Substituted Chalcones Chalcone->Chalcone_P Mannich_P β-Amino Ketones Mannich->Mannich_P Flavone_P Flavanones, Chromones Flavone->Flavone_P Ether_P Aryl Ethers Ether->Ether_P

Diagram 2: Key synthetic applications of 1-(2-Hydroxy-3-methylphenyl)-1-propanone.

Protocol 1: Synthesis of a Chalcone Derivative

Principle: Claisen-Schmidt condensation between the α-carbon of 1-(2-hydroxy-3-methylphenyl)-1-propanone and an aromatic aldehyde in the presence of a base to form a chalcone. Chalcones are precursors to flavonoids and other bioactive molecules.[10]

Materials and Reagents:

  • 1-(2-Hydroxy-3-methylphenyl)-1-propanone

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Stirring apparatus, ice bath

Procedure:

  • In a flask, dissolve 1-(2-hydroxy-3-methylphenyl)-1-propanone (1.0 eq) and the chosen aromatic aldehyde (1.0 eq) in ethanol.

  • Cool the solution in an ice bath to approximately 5-10 °C.

  • Prepare a solution of NaOH or KOH in water and add it dropwise to the ethanolic solution with vigorous stirring.

  • Maintain the temperature below 25 °C during the addition.

  • After the addition is complete, continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Workup: Pour the reaction mixture into a beaker of cold water and acidify with dilute HCl until the pH is neutral.

  • The precipitated solid (the chalcone product) is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Mannich Reaction for β-Amino Ketone Synthesis

Principle: Aminomethylation at the carbon atom alpha to the carbonyl group using formaldehyde and a secondary amine. The resulting Mannich bases are often pharmacologically active.[7]

Materials and Reagents:

  • 1-(2-Hydroxy-3-methylphenyl)-1-propanone

  • Secondary amine hydrochloride (e.g., dimethylamine hydrochloride)

  • Paraformaldehyde

  • Ethanol

  • Concentrated HCl (catalytic amount)

Procedure:

  • In a round-bottom flask, combine 1-(2-hydroxy-3-methylphenyl)-1-propanone (1.0 eq), the secondary amine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol.

  • Add a few drops of concentrated HCl to catalyze the reaction.

  • Reflux the mixture with stirring for 6-12 hours. Monitor the reaction by TLC.

  • Workup: After cooling, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt of the Mannich base.

  • Filter the solid product, wash with cold diethyl ether, and dry.

  • The free base can be obtained by treating the hydrochloride salt with a base like aqueous sodium carbonate and extracting with an organic solvent.

Conclusion

1-(2-Hydroxy-3-methylphenyl)-1-propanone is a highly valuable and versatile intermediate in modern organic synthesis. Its efficient synthesis via the Fries rearrangement and the presence of multiple reactive functional groups allow for its use in constructing a wide array of complex molecular architectures. The protocols outlined in this guide provide a framework for its synthesis and subsequent derivatization, enabling researchers in drug discovery and materials science to leverage its synthetic potential.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Reaction Mechanism Studies of 2-Methylacetophenone Formation.
  • Chemical Synthesis Database. (2025, May 20). 1-(2-hydroxy-3-isopropyl-6-methylphenyl)-1-propanone.
  • Wikipedia. Fries rearrangement.
  • Sigma-Aldrich. Fries Rearrangement.
  • Organic Chemistry Portal. Fries Rearrangement.
  • PubChem. 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one.
  • ChemContract Research. 1-(2-hydroxyphenyl)-3-phenyl-1-Propanone (CAS 3516-95-8).
  • ResearchGate. (2023, March). Preparation of hydroxyacetophenones via the Fries rearrangement.
  • NIST WebBook. 1-(2-Hydroxyphenyl)-3-phenyl-1-propanone.
  • PrepChem.com. Synthesis of 1-phenyl-2-hydroxy-2-methyl-1-propanone.
  • NIST WebBook. 1-(2-Hydroxyphenyl)-3-phenyl-1-propanone.
  • Chemical Bull Pvt. Ltd. 1-2-hydroxyphenyl-3-phenyl-1-propanone | 1214-47-7.
  • SpectraBase. 1-(2-hydroxyphenyl)-2-methyl-propan-1-one.
  • Stenutz. 1-(2-hydroxyphenyl)propan-1-one.
  • ResearchGate. (2016, October 3). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones.
  • Sigma-Aldrich. 1-(2-Hydroxy-3-methylphenyl)-1-propanone AldrichCPR.
  • PharmaCompass.com. 1-Propanone, 1-(3-hydroxyphenyl)-.
  • PubChem. 3-Amino-1-(2-hydroxy-5-methylphenyl)propan-1-one.
  • Chem-Impex. 1-(2-Hydroxy-5-methylphenyl)propan-1-one.
  • ChemicalBook. (2026, January 13). 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE.

Sources

Application

Application Note: 1-(2-Hydroxy-3-methylphenyl)-1-propanone in Advanced Pharmaceutical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide Executive Summary & Chemical Profile 1-(2-Hydroxy-3-methylpheny...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide

Executive Summary & Chemical Profile

1-(2-Hydroxy-3-methylphenyl)-1-propanone (CAS No. 3338-15-6), frequently referred to in literature as 2-hydroxy-3-methylpropiophenone, is a highly versatile ortho-hydroxypropiophenone derivative. In pharmaceutical synthesis, it serves as a critical building block for constructing complex, biologically active heterocyclic scaffolds.

The strategic utility of this compound lies in its bifunctional nature:

  • The ortho-hydroxyl group: Acts as an internal nucleophile essential for cyclization reactions.

  • The α-methylene protons of the propanone moiety: Serve as an acidic site for base-catalyzed aldol condensations, specifically enabling the formation of α-methylated enones[1].

This unique structural profile makes it an indispensable precursor for the synthesis of α-methylchalcones, 3,8-dimethylflavones, and isocarbostyril derivatives—pharmacophores widely investigated for their anti-inflammatory, antimicrobial, and anticancer properties[2][3].

Mechanistic Pathways in Drug Development

Upstream Synthesis: Nencki's Reaction

The precursor itself is traditionally synthesized via Nencki's reaction—a Fries-type rearrangement. By reacting o-cresol with propionic acid in the presence of anhydrous zinc chloride ( ZnCl2​ ), the acyl group is directed to the ortho position relative to the hydroxyl group, yielding 1-(2-Hydroxy-3-methylphenyl)-1-propanone[4].

Divergent Downstream Applications

Once isolated, the compound can be directed down two primary synthetic pathways:

  • Pathway A (Flavonoids): A Claisen-Schmidt condensation with substituted benzaldehydes yields α-methylchalcones. Because the propanone chain contains an α-carbon with two protons, deprotonation leads to an α-methyl substituted enone[1]. Subsequent oxidative cyclization of these chalcones yields rigid 3,8-dimethylflavone derivatives[3].

  • Pathway B (Alkaloid Precursors): Nitrosation and subsequent cyclization of the propiophenone derivative yield 2-hydroxy-3-methylisocarbostyril, a key intermediate in the synthesis of isoquinoline-based therapeutics[2].

SyntheticWorkflow A o-Cresol + Propionic Acid B 1-(2-Hydroxy-3-methylphenyl) -1-propanone (CAS: 3338-15-6) A->B Nencki's Reaction (ZnCl2) C α-Methylchalcone Derivatives B->C Claisen-Schmidt Condensation E 2-Hydroxy-3-methyl- isocarbostyril B->E Nitrosation & Cyclization D 3,8-Dimethylflavone Pharmacophores C->D Oxidative Cyclization (I2 / DMSO)

Caption: Synthetic divergence of 1-(2-Hydroxy-3-methylphenyl)-1-propanone into major pharmacophore classes.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize protocols that not only provide steps but integrate mechanistic causality to ensure reproducibility and high atom-economy.

Protocol 1: Green Synthesis of α-Methylchalcones (Solvent-Free Grinding)

Conventional Claisen-Schmidt condensations require prolonged heating (48–72 hours) in ethanol/methanol, often leading to reversible aldol side-reactions and poor yields[3]. We utilize a solvent-free mechanochemical approach[1].

Causality: Mechanical grinding generates localized frictional heat and mechanical shear. This intimately mixes the solid base with the reactants, driving the solid-state aldol condensation forward rapidly while preventing the thermodynamic reversibility seen in solvated environments.

Step-by-Step Methodology:

  • Preparation: In an agate mortar, combine 10 mmol of 1-(2-Hydroxy-3-methylphenyl)-1-propanone and 10 mmol of a substituted benzaldehyde (e.g., 2-chlorobenzaldehyde).

  • Catalysis: Add 20 mmol of solid Potassium Hydroxide ( KOH ) pellets directly to the mixture.

  • Mechanochemical Activation: Grind the mixture vigorously with a pestle at room temperature. The solid mixture will rapidly melt into a colored paste (typically within 5–15 minutes), indicating the formation of the enone system[1].

  • Quenching & Workup: Once TLC (20% ethyl acetate in hexane) confirms the consumption of the starting material, quench the paste with 50 mL of ice-cold distilled water.

  • Neutralization: Acidify the mixture to pH 3-4 using 1N HCl to precipitate the crude α-methylchalcone.

  • Purification: Filter the solid under vacuum, wash with cold water, and recrystallize from absolute ethanol to yield the pure (E)-1-(2-hydroxy-3-methylphenyl)-2-methyl-3-(substituted-phenyl)prop-2-en-1-one[1].

Protocol 2: Oxidative Cyclization to 3,8-Dimethylflavones

To convert the flexible chalcone into a rigid, biologically active flavone, an oxidative cyclization is required. While the Algar-Flynn-Oyamada ( H2​O2​ / NaOH ) reaction is common for standard chalcones, α-methylchalcones are better cyclized using an Iodine/DMSO system[3].

Causality: Iodine acts as a mild Lewis acid and oxidant. It activates the α,β-unsaturated system, facilitating the intramolecular Michael addition of the ortho-hydroxyl group. DMSO acts as both the solvent and a co-oxidant, promoting the subsequent dehydrogenation required to restore aromaticity in the newly formed C-ring, yielding the stable flavone.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5 mmol of the synthesized α-methylchalcone in 15 mL of anhydrous DMSO.

  • Oxidation Initiation: Add a catalytic amount of elemental Iodine ( I2​ , 0.5 mmol) to the solution.

  • Thermal Cyclization: Heat the reaction mixture to 130°C under a nitrogen atmosphere for 3–5 hours. Monitor via TLC[3].

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of a 5% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution to neutralize unreacted iodine.

  • Isolation: Extract the aqueous layer with ethyl acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate the 3,8-dimethylflavone derivative.

Quantitative Data Presentation

The shift from conventional solvated synthesis to mechanochemical grinding for the Claisen-Schmidt condensation of 1-(2-Hydroxy-3-methylphenyl)-1-propanone demonstrates profound improvements in both yield and time efficiency.

Table 1: Comparative Analysis of α-Methylchalcone Synthesis Methods

Aldehyde Substituent (R)Conventional Method TimeConventional Yield (%)Grinding Method TimeGrinding Yield (%)
2-Chlorophenyl72 hours65%10 minutes92%
2-Ethoxyphenyl48 hours68%15 minutes89%
2,3-Dihydrobenzofuran-5-yl60 hours62%12 minutes90%

Data synthesized from comparative studies on solvent-free grinding techniques for ortho-hydroxypropiophenones[1].

Biological Mechanism of Action

The 3,8-dimethylflavones synthesized from 1-(2-Hydroxy-3-methylphenyl)-1-propanone exhibit significant anti-inflammatory and antimicrobial activities[3]. Structurally, the rigid chromone core mimics endogenous signaling molecules, allowing it to intercalate into kinase active sites.

Specifically, these flavones are known to inhibit the IKK (IκB kinase) complex. By preventing the phosphorylation of IκB, the flavones block the nuclear translocation of the NF-κB heterodimer (p65/p50), thereby downregulating the expression of pro-inflammatory cytokines and COX-2[5].

SignalingPathway Flavone 3,8-Dimethylflavone Derivative IKK IKK Complex Flavone->IKK Inhibits NFkB NF-κB (p65/p50) IKK->NFkB Phosphorylation (Blocked) Nucleus Nuclear Translocation NFkB->Nucleus Prevents COX2 COX-2 / IL-6 Expression Nucleus->COX2 Downregulates

Caption: Mechanism of action: 3,8-Dimethylflavones inhibiting the NF-κB inflammatory signaling pathway.

References

  • Sigma-Aldrich / PubChem. "1-(2-Hydroxy-3-methylphenyl)-1-propanone (CAS 3338-15-6) Chemical Profile." National Center for Biotechnology Information. URL:[Link]

  • Beri, R. M., et al. "Nencki's Reaction with Cresols." Proceedings of the Indian Academy of Sciences, 1950. URL:[Link]

  • Amole, L. K., et al. "Mechanical solvent-free (grinding) synthesis and characterization of new derivatives of (E)-1-(2-hydroxyphenyl)-α-methyprop-2-en-1-one and their comparative study with conventional method." Journal of Chemical Society of Nigeria, 2019. URL:[Link]

  • Longdom Publishing. "Antimicrobial Activity of Flavone Analogues." Journal of Microbial & Biochemical Technology. URL:[Link]

  • Organic Syntheses. "Direct reduction of the 2-hydroxy-3-alkylisocarbostyrils gives 3-alkylisocarbostyrils." Organic Syntheses, Inc. URL:[Link]

Sources

Method

Application Note: Synthesis of β-Amino Ketones via the Mannich Reaction of 1-(2-Hydroxy-3-methylphenyl)-1-propanone

Executive Summary The Mannich reaction is a cornerstone of multicomponent C-C bond formation, widely utilized in the pharmaceutical industry to synthesize β-amino ketones (Mannich bases) [1]. This application note provid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Mannich reaction is a cornerstone of multicomponent C-C bond formation, widely utilized in the pharmaceutical industry to synthesize β-amino ketones (Mannich bases) [1]. This application note provides an in-depth, self-validating protocol for the aminomethylation of 1-(2-Hydroxy-3-methylphenyl)-1-propanone . Due to the presence of an enolizable α-methylene group and an ortho-hydroxy substituent, this specific ketone is an excellent substrate for generating complex, biologically active scaffolds often found in muscle relaxants and cytotoxic agents.

Mechanistic Rationale & Chemical Causality

To achieve high yields and avoid complex mixtures, the experimental conditions must be precisely engineered to favor the desired kinetic pathways. The reaction consists of a three-component condensation between the ketone, formaldehyde, and a secondary amine [2].

Causality of Reagent Selection
  • Amine Hydrochloride vs. Free Amine: Employing a secondary amine as a hydrochloride salt (e.g., dimethylamine HCl or piperidine HCl) is a critical experimental choice. The acidic nature of the salt facilitates the protonation of formaldehyde, driving the formation of the highly electrophilic iminium ion [2]. Furthermore, this slightly acidic environment promotes the tautomerization of 1-(2-Hydroxy-3-methylphenyl)-1-propanone into its nucleophilic enol form. Using a free amine often leads to unwanted aldol condensation of the formaldehyde [3].

  • Paraformaldehyde vs. Aqueous Formaldehyde: Aqueous formaldehyde introduces excess water, which pushes the equilibrium backward during the dehydration step of iminium ion formation. Paraformaldehyde, a solid polymer, slowly depolymerizes in refluxing absolute ethanol, providing a controlled release of formaldehyde while maintaining a low-moisture environment [3, 5].

Stereochemical Considerations

The α-carbon of the propanoyl group (-CH2-CH3) in the starting ketone is a methylene group. Upon nucleophilic attack on the iminium ion, this carbon becomes a new chiral center, resulting in a racemic mixture of the β-amino ketone [1].

Mechanism A Formaldehyde + Sec. Amine HCl B Iminium Ion (Electrophile) A->B -H2O Acid Catalysis E Mannich Base (β-Amino Ketone) B->E C-C Bond Formation C 1-(2-Hydroxy-3-methylphenyl) -1-propanone D Enol Form (Nucleophile) C->D Tautomerization Acid Catalysis D->E Nucleophilic Attack

Mechanistic pathway of the Mannich reaction forming the β-amino ketone.

Experimental Protocol Workflow

Workflow Step1 1. Reagent Mixing Ketone + Amine HCl + (CH2O)n Step2 2. Solvent Addition Suspend in Absolute Ethanol Step1->Step2 Step3 3. Acid Catalysis & Reflux Add cat. HCl, Heat at 80°C (4-6h) Step2->Step3 Step4 4. Solvent Removal Concentrate via Rotary Evaporation Step3->Step4 Step5 5. Basification & Extraction Adjust pH to >9, Extract with EtOAc Step4->Step5 Step6 6. Purification Recrystallize or Column Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the Mannich base.

Step-by-Step Methodology

Reagents & Equipment
  • Substrate: 1-(2-Hydroxy-3-methylphenyl)-1-propanone (1.0 eq, 10 mmol, 1.64 g)

  • Amine Source: Piperidine hydrochloride or Dimethylamine hydrochloride (1.2 eq, 12 mmol)

  • Aldehyde Source: Paraformaldehyde (1.5 eq, 15 mmol, 0.45 g)

  • Solvent: Absolute Ethanol (25 mL)

  • Catalyst: Concentrated Hydrochloric Acid (37%, 2-3 drops)

  • Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Reaction Execution
  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-Hydroxy-3-methylphenyl)-1-propanone (1.64 g), the selected secondary amine hydrochloride (1.2 eq), and paraformaldehyde (0.45 g).

  • Solvation & Catalysis: Suspend the solid mixture in 25 mL of absolute ethanol. Add 2-3 drops of concentrated HCl to ensure the pH remains strictly acidic, which is vital for sustained enolization [4].

  • Reflux: Attach a reflux condenser and lower the flask into a pre-heated oil bath at 80°C. Stir vigorously for 4 to 6 hours. The heterogeneous mixture will gradually become homogeneous as the paraformaldehyde depolymerizes and reacts.

Workup & Isolation
  • Concentration: Once the reaction is deemed complete (see Self-Validating Systems), cool the mixture to room temperature and remove the ethanol under reduced pressure via rotary evaporation.

  • Basification: The resulting residue is the hydrochloride salt of the Mannich base. Suspend the residue in 20 mL of distilled water and slowly add 10% aqueous NaOH dropwise until the pH reaches 9-10. This step breaks the salt and releases the free β-amino ketone [5].

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude free base via silica gel column chromatography (Hexane:EtOAc gradient) or recrystallize from an acetone/ether mixture.

Data Presentation: Reaction Optimization

The following table summarizes the quantitative optimization data for the aminomethylation of 1-(2-Hydroxy-3-methylphenyl)-1-propanone, demonstrating the causality behind the finalized protocol parameters.

SolventTemperature (°C)Amine SourceTime (h)Yield (%)Observation / Causality
Aqueous EtOH80Free Amine12< 20High water content reversed iminium formation; significant aldol side-products observed.
Absolute EtOH 80 Amine HCl 6 85 Optimal conditions. Clean conversion, minimal side reactions, controlled enolization.
Isopropanol82Amine HCl882Slower reaction rate due to lower solubility of paraformaldehyde, but excellent purity.
Acetic Acid118Amine HCl475Faster rate, but thermal degradation observed; workup requires excessive neutralization.

Self-Validating Systems & Troubleshooting

To ensure trustworthiness and reproducibility, the protocol incorporates the following self-validating checkpoints:

  • TLC Monitoring (In-Process Validation): Monitor the reaction using Thin Layer Chromatography (Silica gel, Hexane:EtOAc 7:3). The starting ketone is relatively non-polar ( Rf​≈0.6 ). As the reaction proceeds, the Mannich base hydrochloride forms. Because it is an ionic salt, it will remain strictly at the baseline ( Rf​=0.0 ). The disappearance of the Rf​=0.6 spot confirms reaction completion.

  • Workup Validation: Upon basification (pH > 9) and extraction into ethyl acetate, run a new TLC of the organic layer. The free Mannich base will now migrate, typically showing an intermediate polarity ( Rf​≈0.3 ). If the spot remains at the baseline, basification was insufficient.

  • NMR Verification (Structural Validation): 1 H NMR is the ultimate self-validating tool. The starting material exhibits a distinct quartet ( ∼2.9 ppm) for the α-CH₂ protons of the propanoyl group. In a successful synthesis, this quartet completely disappears. It is replaced by a complex multiplet ( ∼3.5 ppm) representing the new chiral α-CH(CH₃) proton, alongside new downstream signals for the β-CH₂-N protons.

References

  • "Mannich reaction", Wikipedia.
  • "Mannich Reaction", Chemistry Steps.
  • "Advances in the Chemistry of Mannich Bases", MDMA.ch.
  • "Recent progress in the chemistry of β-aminoketones", RSC Publishing.
  • "Synthetic applications of biologically important Mannich bases: An upd
Application

Application Notes &amp; Protocols: Reaction Mechanism of 1-(2-Hydroxy-3-methylphenyl)-1-propanone Formation

Introduction 1-(2-Hydroxy-3-methylphenyl)-1-propanone, also known as 2'-hydroxy-3'-methylpropiophenone, is a valuable hydroxyaryl ketone intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty poly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-Hydroxy-3-methylphenyl)-1-propanone, also known as 2'-hydroxy-3'-methylpropiophenone, is a valuable hydroxyaryl ketone intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its structure, featuring a propanoyl group ortho to a hydroxyl group on a cresol backbone, makes it a key building block for more complex molecules. The precise control of regioselectivity during its synthesis is paramount, as the isomeric 4'-hydroxy and 5'-methyl analogues are common byproducts.

This document provides a detailed guide to the primary synthetic routes for this compound, focusing on the underlying reaction mechanisms. We will explore the classic Fries Rearrangement of 2-methylphenyl propanoate and the direct Friedel-Crafts acylation of o-cresol. The guide explains the causality behind experimental choices, offers detailed, field-proven protocols, and provides troubleshooting insights for researchers, scientists, and drug development professionals.

Mechanistic Pathways: Fries Rearrangement vs. Friedel-Crafts Acylation

The synthesis of 1-(2-Hydroxy-3-methylphenyl)-1-propanone is predominantly achieved through an electrophilic aromatic substitution reaction. The two most viable pathways are the Fries Rearrangement and the direct Friedel-Crafts Acylation.

The Fries Rearrangement (Primary Route)

The Fries rearrangement is an organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[3][4] This method is often preferred for its control and reliability. The reaction begins with the synthesis of the precursor ester, 2-methylphenyl propanoate, from o-cresol and propanoyl chloride. The subsequent rearrangement involves the migration of the propanoyl group from the phenolic oxygen to the carbon of the aromatic ring.[5]

The mechanism proceeds as follows:

  • Complexation: The Lewis acid (commonly AlCl₃) coordinates to the carbonyl oxygen of the ester. This is the more electron-rich oxygen and a better Lewis base than the phenolic oxygen.[3]

  • Acylium Ion Formation: This coordination polarizes the ester bond, leading to its cleavage. An electrophilic acylium carbocation and an aluminum phenoxide complex are generated.[4][6] Evidence from crossover experiments suggests that this process can be both intramolecular (the acylium ion remains associated with the phenoxide in a solvent cage) and intermolecular (the acylium ion fully dissociates).[5][7]

  • Electrophilic Aromatic Substitution: The acylium ion then attacks the electron-rich aromatic ring. The hydroxyl (now phenoxide) and methyl groups are both ortho-, para-directing. The attack occurs preferentially at the position ortho to the strong activating phenoxide group.

  • Rearomatization & Chelation: A proton is lost from the intermediate sigma complex to restore aromaticity. With the ortho-isomer, the resulting product forms a highly stable bidentate chelate with the Lewis acid, which often drives the reaction towards this product at higher temperatures.[4][7]

  • Hydrolysis: An aqueous acid workup is required to decompose the aluminum complex and liberate the final 1-(2-Hydroxy-3-methylphenyl)-1-propanone product.

Fries Rearrangement Mechanism Fries Rearrangement for 1-(2-Hydroxy-3-methylphenyl)-1-propanone Start 2-Methylphenyl Propanoate + AlCl₃ Complex Lewis Acid-Carbonyl Complex Start->Complex Coordination Intermediate Acylium Ion + Aluminum Phenoxide Complex->Intermediate Cleavage Sigma Ortho Sigma Complex (Chelation Control) Intermediate->Sigma Intramolecular Electrophilic Attack (Ortho) Product_Complex Product-AlCl₃ Chelate Sigma->Product_Complex Rearomatization (-H⁺) Final_Product 1-(2-Hydroxy-3-methylphenyl)-1-propanone (after workup) Product_Complex->Final_Product H₃O⁺ Workup

Caption: Fries Rearrangement Mechanism.

Direct Friedel-Crafts Acylation (Alternative Route)

Directly acylating o-cresol with propanoyl chloride and a Lewis acid is an alternative pathway.[8][9] While seemingly more direct, this reaction can be complicated by competing O-acylation, where the acylating agent reacts with the phenolic hydroxyl group to form the ester—the starting material for the Fries rearrangement.[10]

To achieve selective C-acylation, reaction conditions must be carefully controlled. The mechanism is a classic electrophilic aromatic substitution:

  • Electrophile Generation: The Lewis acid (e.g., AlCl₃, TiCl₄) reacts with propanoyl chloride to generate a highly reactive propanoyl acylium ion.[11][12]

  • Electrophilic Attack: The electron-rich o-cresol ring attacks the acylium ion. The strongly activating hydroxyl group directs the substitution primarily to the ortho and para positions.

  • Regioselectivity: To obtain the desired 1-(2-Hydroxy-3-methylphenyl)-1-propanone, the attack must occur at the C6 position (ortho to the hydroxyl group). Using specific Lewis acids like TiCl₄ or ensuring complexation between the phenol and the Lewis acid prior to adding the acylating agent can enhance ortho-selectivity.[13]

Friedel-Crafts Acylation Mechanism Direct Friedel-Crafts Acylation of o-Cresol Start o-Cresol + Propanoyl Chloride + AlCl₃ Electrophile Propanoyl Acylium Ion [CH₃CH₂CO]⁺ Start->Electrophile Lewis Acid Activation Attack Electrophilic Attack at Ortho Position Electrophile->Attack Attack by Aromatic Ring Sigma Sigma Complex Attack->Sigma Product 1-(2-Hydroxy-3-methylphenyl)-1-propanone (after workup) Sigma->Product Rearomatization & H₃O⁺ Workup

Caption: Friedel-Crafts Acylation Mechanism.

Controlling Regioselectivity: The Ortho vs. Para Challenge

The critical challenge in this synthesis is achieving high selectivity for the desired ortho-acylated product over the para-acylated isomer. The product distribution is governed by a classic case of thermodynamic versus kinetic control.[4][14]

  • Kinetic Control (Para Product): At lower temperatures, the reaction is under kinetic control. The attack at the para position is sterically less hindered and proceeds faster, leading to the para-hydroxy ketone as the major product.

  • Thermodynamic Control (Ortho Product): At higher temperatures, the reaction becomes reversible and is under thermodynamic control. The ortho-isomer can form a stable six-membered chelate ring between the Lewis acid, the carbonyl oxygen, and the hydroxyl oxygen.[4][7] This complex is more stable than the para-isomer complex, thus favoring the formation of the ortho product at equilibrium.

ParameterCondition for Ortho-SelectivityCondition for Para-SelectivityRationale
Temperature High (>120 °C)Low (<60 °C)High temperature allows the reaction to reach thermodynamic equilibrium, favoring the more stable ortho-chelate complex.[4][14]
Solvent Non-polar (e.g., CS₂, chlorobenzene) or solvent-freePolar (e.g., nitrobenzene)Non-polar solvents promote a "tight" ion pair, favoring an intramolecular ortho-attack. Polar solvents solvate the acylium ion, allowing it to diffuse and attack the more accessible para position.[3][15]
Lewis Acid TiCl₄, AlCl₃ (in excess)BF₃, ZnCl₂Certain Lewis acids like TiCl₄ have shown high intrinsic ortho-directing ability.[13] Excess AlCl₃ can complex with the hydroxyl group, sterically favoring ortho attack.

Experimental Protocols

Safety Precaution: These reactions involve strong Lewis acids (AlCl₃, TiCl₄) which react violently with water, and corrosive acid chlorides. All procedures must be conducted in a well-ventilated fume hood, using anhydrous solvents and glassware. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Protocol 1: Synthesis via Fries Rearrangement (Favors Ortho Product)

This two-step protocol is designed to maximize the yield of the target ortho-isomer.

Step A: Synthesis of 2-Methylphenyl Propanoate
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add o-cresol (10.8 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add propanoyl chloride (10.2 g, 0.11 mol) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours until the evolution of HCl gas ceases.

  • Workup: Carefully pour the reaction mixture into 100 mL of cold water. Separate the organic layer, wash with 5% sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield 2-methylphenyl propanoate as an oil. The product is typically used in the next step without further purification.

Step B: Lewis Acid-Catalyzed Rearrangement
  • Setup: In a 250 mL three-neck flask fitted with a mechanical stirrer, thermometer, and reflux condenser (with a gas outlet to a trap), place anhydrous aluminum chloride (AlCl₃) (20.0 g, 0.15 mol).

  • Addition of Ester: Slowly add the 2-methylphenyl propanoate (16.4 g, 0.1 mol) from Step A to the AlCl₃. The mixture will become a thick slurry.

  • Thermodynamic Control: Heat the reaction mixture to 120-140 °C using an oil bath. The mixture will become a dark, mobile liquid. Maintain this temperature for 2-3 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to room temperature, then very cautiously to 0 °C with an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of 6M HCl until the mixture is acidic and all aluminum salts have dissolved.

  • Extraction: Extract the product with ethyl acetate (3 x 75 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Purification: Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1-(2-Hydroxy-3-methylphenyl)-1-propanone.

Fries Rearrangement Workflow Experimental Workflow for Fries Rearrangement Start Step A: Esterification o-Cresol + Propanoyl Chloride Workup1 Aqueous Workup & Solvent Removal Start->Workup1 Ester Isolate 2-Methylphenyl Propanoate Workup1->Ester StepB Step B: Rearrangement Add Ester to AlCl₃ Ester->StepB Heat Heat to 120-140°C (Thermodynamic Control) StepB->Heat Quench Cool & Quench with Ice and HCl Heat->Quench Extract Ethyl Acetate Extraction Quench->Extract Purify Dry, Concentrate & Purify (Distillation/Chromatography) Extract->Purify Final Pure 1-(2-Hydroxy-3-methylphenyl)-1-propanone Purify->Final

Caption: Experimental Workflow for Fries Rearrangement.

Troubleshooting

IssueProbable CauseSuggested Solution
Low Yield Incomplete reaction; harsh conditions causing decomposition.Monitor the reaction by TLC to determine optimal reaction time. Avoid excessively high temperatures (>160 °C). Ensure all reagents and glassware are completely anhydrous.
High Para-Isomer Content Reaction temperature was too low (kinetic control).Increase the reaction temperature to 120-140 °C to favor the thermodynamically stable ortho-product.[4][14]
O-acylation Product Remains Incomplete rearrangement.Increase reaction time or temperature. Ensure a sufficient stoichiometric excess of the Lewis acid catalyst is used.
Difficult Workup (emulsions) Formation of aluminum hydroxides.Ensure the quench is sufficiently acidic (pH < 2) to keep aluminum salts dissolved in the aqueous phase.

References

  • Filo. (2026, January 16). Explain the mechanism of inter and intra molecular Fries rearran..
  • BenchChem. (2025). Application Notes and Protocols for Solvent Selection in Fries Rearrangement Reactions.
  • Sigma-Aldrich. Fries Rearrangement.
  • Collings, J. C., & Snieckus, V. (2008).
  • Bensari, A., & Zaveri, N. T. (2003). Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols. Synthesis, 2003(2), 267-271.
  • Collings, J. C., & Snieckus, V. (2008). Anionic Snieckus−Fries Rearrangement: Solvent Effects and Role of Mixed Aggregates. Journal of the American Chemical Society, 130(40), 13454-13464.
  • BYJU'S.
  • Alfa Chemistry. Fries Rearrangement.
  • Wikipedia. Fries rearrangement.
  • Mansour, K. D., & Abd, L. S. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 7(5), 565-575.
  • Organic Chemistry Portal. Fries Rearrangement.
  • Kozhevnikov, I. V., et al. (1998). Fries rearrangement of aryl esters catalysed by heteropoly acid.
  • Li, Y., et al. (2021). Water-Tolerant ortho-Acylation of Phenols. Organic Letters, 23(17), 6781-6785.
  • Sigma-Aldrich. (n.d.). Fries Rearrangement.
  • Sartori, G., et al. (1989). Ortho-coordinated acylation of phenol systems. Journal of Organic Chemistry, 54(24), 5820-5824.
  • Vedantu. (2020, June 19). Fries Rearrangement Reaction: Mechanism, Steps & Examples.
  • Roman, G., et al. (2015).
  • LS College. (2020, March 18). Fries rearrangement.
  • BenchChem. (2025). Strategies to control ortho vs.
  • Saha, A. Organic Chemistry-4.
  • Save My Exams. (2024, October 26). Friedel–Crafts Acylation (AQA A Level Chemistry): Revision Note.
  • Professor Dave Explains. (2021, October 27). Fries Rearrangement [Video]. YouTube.
  • ChemicalBook. 2-Hydroxy-2-methylpropiophenone synthesis.
  • Sigma-Aldrich. (n.d.). Fries Rearrangement.
  • PrepChem.com. Synthesis of 4'-hydroxy-3'-methoxy-2-methyl-propiophenone.
  • Chemical Synthesis Database. (2025, May 20). 1-(2-hydroxy-3-isopropyl-6-methylphenyl)-1-propanone.
  • Wikipedia. Friedel–Crafts reaction.
  • Google Patents. (n.d.). CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3)
  • Chem.ucla.edu. Intramolecular vs. Intermolecular Reaction.
  • Organic Chemistry Portal.
  • The Organic Chemistry Tutor. (2016, December 29).
  • Roman, G. (2016). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones.
  • Wang, Y., et al. (2021). Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure. PMC.
  • BenchChem. (2025). Application Note & Protocol: Synthesis of (S)
  • PubChem. 1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)-.
  • Google Patents. (n.d.). CN104262178A - Synthesis method of propafenone hydrochloride.
  • Roman, G. (n.d.).

Sources

Method

Application Note: Synthesis of α-Methylchalcones and 3-Methylflavanone Precursors using 1-(2-Hydroxy-3-methylphenyl)-1-propanone

Introduction & Mechanistic Rationale 1-(2-Hydroxy-3-methylphenyl)-1-propanone is a highly versatile propiophenone derivative used extensively as a building block in medicinal chemistry. It is primarily utilized in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-(2-Hydroxy-3-methylphenyl)-1-propanone is a highly versatile propiophenone derivative used extensively as a building block in medicinal chemistry. It is primarily utilized in the synthesis of α-methylchalcones and their cyclized flavonoid counterparts, which are privileged scaffolds in drug discovery exhibiting potent antimicrobial, anti-inflammatory, and anti-leishmanial properties[1].

The synthesis relies on the Claisen-Schmidt condensation between the enolizable propiophenone and a non-enolizable benzaldehyde derivative[2].

  • Steric Considerations: Unlike standard acetophenones, propiophenones possess an α-methyl group. This added steric bulk hinders the nucleophilic attack of the enolate onto the aldehyde carbonyl, typically necessitating longer reaction times or harsher basic conditions to drive the reaction to completion[2].

  • The 2-Hydroxyl Advantage: The presence of the ortho-hydroxyl group on the A-ring (derived from the propiophenone) is strategically critical. It not only directs the regiochemistry of the enolate but also serves as the internal nucleophile for a subsequent oxa-Michael addition, allowing the α-methylchalcone to readily cyclize into a 3-methylflavanone[1].

SynthesisWorkflow A 1-(2-Hydroxy-3-methylphenyl) -1-propanone C Claisen-Schmidt Condensation (NaOH / KOH) A->C B Substituted Benzaldehyde B->C D α-Methylchalcone Derivative (E)-isomer C->D - H2O E Intramolecular Cyclization (Oxa-Michael Addition) D->E F 3-Methylflavanone Derivative E->F

Workflow for synthesizing α-methylchalcones and 3-methylflavanones from propiophenone.

Experimental Design & Causality

The choice of synthetic methodology heavily dictates the yield and purity of the resulting α-methylchalcone.

Conventional vs. Mechanochemical Synthesis:

  • Conventional Method (Solution-Phase): Typically utilizes ethanol as a solvent and 40-50% aqueous KOH or NaOH as the base. Due to the steric hindrance of the α-methyl group, this method requires extended stirring (48–72 hours) at room temperature to achieve satisfactory yields[1]. The reaction proceeds via enolate formation, nucleophilic attack to form a β-hydroxy ketone, and subsequent E1cB dehydration[2].

  • Solvent-Free Grinding (Green Chemistry): Mechanochemical grinding of the reactants with solid NaOH pellets eliminates the solvent, drastically increasing the effective concentration of the reacting species. This method overcomes the steric barriers of the propiophenone, reducing reaction times from days to mere minutes (10–15 mins) while minimizing solvent waste and localized thermal decomposition[3],[4].

Mechanism Step1 Enolate Formation (Base abstracts α-proton) Step2 Nucleophilic Attack (Tetrahedral alkoxide) Step1->Step2 Step3 Protonation (β-hydroxy ketone) Step2->Step3 Step4 E1cB Dehydration (Elimination of OH-) Step3->Step4 Product α-Methylchalcone Step4->Product

The E1cB mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation.

Step-by-Step Methodologies

Protocol A: Conventional Solution-Phase Synthesis of α-Methylchalcone

This method is ideal for scale-up where continuous mechanical grinding is impractical.

  • Preparation: In a 100 mL round-bottom flask, dissolve 0.01 mol of 1-(2-Hydroxy-3-methylphenyl)-1-propanone and 0.01 mol of the desired substituted benzaldehyde in 20 mL of absolute ethanol[1].

  • Base Addition: Place the flask in an ice-water bath to control the initial exotherm and minimize side reactions. Slowly add 10 mL of a 40% aqueous KOH (or NaOH) solution dropwise while stirring continuously[2],[1].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (24–26 °C) for 48 to 72 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexane mobile phase[3],[1].

  • Workup: Pour the dark, colored reaction mixture over 100 g of crushed ice. Acidify the mixture slowly with 1N HCl until the pH is slightly acidic (pH ~5-6). This neutralizes the phenoxide ion, forcing the hydrophobic chalcone to precipitate out of the aqueous phase[1].

  • Purification: Collect the precipitate via vacuum filtration, wash thoroughly with cold distilled water to remove residual salts, and recrystallize from absolute ethanol to yield the pure (E)-α-methylchalcone[3].

Protocol B: Solvent-Free Mechanochemical Synthesis (Grinding)

This green chemistry approach is recommended for rapid library generation and high-throughput screening.

  • Preparation: In a clean, dry agate mortar, combine 0.005 mol of 1-(2-Hydroxy-3-methylphenyl)-1-propanone, 0.005 mol of substituted benzaldehyde, and 0.015 mol of solid NaOH pellets[3].

  • Grinding: Grind the mixture vigorously with a pestle for 10 to 15 minutes. The mechanical energy and high localized concentration drive the condensation rapidly. The mixture will typically transition into a paste and then harden into a solid mass[3].

  • Maturation: Allow the hardened solid to stand at room temperature for an additional 30 minutes to ensure complete conversion[3].

  • Workup: Dissolve the solid mass in cold distilled water. Acidify dropwise with 10% HCl until the solution turns slightly acidic to litmus paper, causing the product to precipitate[3].

  • Purification: Filter the solid under suction, wash with cold water, dry, and recrystallize from absolute ethanol[3].

Protocol C: Intramolecular Cyclization to 3-Methylflavanone
  • Preparation: Dissolve the purified α-methylchalcone (from Protocol A or B) in ethanol.

  • Cyclization: Add a catalytic amount of an acid (e.g., HCl) or base, or reflux the mixture. The 2-hydroxyl group undergoes an oxa-Michael addition to the β-carbon of the α,β-unsaturated system[1].

  • Isolation: Concentrate the solvent under reduced pressure and purify the resulting 3-methylflavanone derivative via column chromatography or recrystallization.

Quantitative Data & Method Comparison

The following table summarizes the comparative efficiency of the conventional solution-phase method versus the solvent-free mechanochemical approach for synthesizing α-methylchalcones from 2-hydroxypropiophenone derivatives[3].

Reaction ParameterConventional Method (Solution-Phase)Mechanochemical Method (Solvent-Free Grinding)
Solvent Ethanol (20 mL)None
Base 40% Aqueous KOH / NaOHSolid NaOH Pellets
Reaction Time 48 – 72 hours10 – 15 minutes
Temperature Room Temperature (24-26 °C)Room Temperature (Frictional Heat)
Average Yield 60% – 75%85% – 95%
Environmental Impact Moderate (Solvent waste generated)Low (Green Chemistry, minimal waste)

Data adapted from comparative studies on the synthesis of (E)-1-(2-hydroxyphenyl)-α-methylprop-2-en-1-one derivatives[3].

Sources

Application

Application Note: Advanced Analytical Methods for the Quantification of 1-(2-Hydroxy-3-methylphenyl)-1-propanone

Introduction & Chemical Context 1-(2-Hydroxy-3-methylphenyl)-1-propanone (CAS: 3338-15-6), also known as 2-hydroxy-3-methylpropiophenone, is a critical phenolic ketone intermediate used in the synthesis of pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

1-(2-Hydroxy-3-methylphenyl)-1-propanone (CAS: 3338-15-6), also known as 2-hydroxy-3-methylpropiophenone, is a critical phenolic ketone intermediate used in the synthesis of pharmaceuticals, photoinitiators, and fine fragrances.

From an analytical perspective, this molecule presents unique chromatographic behavior due to the ortho-effect . The proximity of the ortho-hydroxyl group to the propanone carbonyl induces a strong intramolecular hydrogen bond, forming a stable six-membered pseudo-ring.

  • Causality in Chromatography: This intramolecular hydrogen bonding masks the polarity of both the hydroxyl and carbonyl groups, significantly increasing the molecule's apparent lipophilicity compared to its meta- or para-isomers[1]. Consequently, in reversed-phase High-Performance Liquid Chromatography (RP-HPLC), this compound exhibits stronger retention and requires a carefully optimized organic modifier gradient to prevent peak broadening.

  • Causality in Mass Spectrometry: During collision-induced dissociation (CID) in MS/MS, the ortho-effect facilitates a highly specific fragmentation pathway—the facile loss of water (-18 Da) from the protonated precursor ion. This provides a highly sensitive and specific quantifier transition that distinguishes it from other alkylphenol derivatives[2].

Analytical Strategy & Workflow

To accommodate different stages of drug development and chemical manufacturing, two distinct self-validating methodologies are detailed below:

  • HPLC-UV: Optimized for routine bulk quantification, purity checks, and reaction monitoring[3].

  • LC-MS/MS: Optimized for trace analysis, pharmacokinetic profiling, and metabolite quantification in complex biological matrices[2].

Workflow Start Sample Containing 1-(2-Hydroxy-3-methylphenyl)-1-propanone Goal Determine Analytical Goal Start->Goal Routine Routine Purity & Bulk Quantification Goal->Routine High Conc. (>1 µg/mL) Trace Trace Analysis & Metabolite Profiling Goal->Trace Low Conc. (<1 ng/mL) HPLC HPLC-UV (244 nm) C18 Column, Acidic Mobile Phase Routine->HPLC LCMS LC-MS/MS (ESI+) MRM Mode, Isotopic Internal Standard Trace->LCMS

Caption: Decision matrix for selecting the appropriate quantification method based on concentration and matrix.

Protocol A: HPLC-UV for Routine Quantification

This method utilizes the strong UV absorbance of the benzoyl chromophore. The mobile phase is strictly acidified to suppress the ionization of the phenolic hydroxyl group (pKa ~9.5), ensuring the analyte remains in its neutral state to prevent peak tailing on the hydrophobic C18 stationary phase[3].

Chromatographic Conditions
  • Column: Reversed-phase C18 (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: Ultrapure Water with 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains consistent viscosity and reproducible retention times).

  • Detection Wavelength: 244 nm (Optimal for propiophenone derivatives)[3].

  • Gradient Program:

    • 0–2 min: 30% B

    • 2–8 min: Linear ramp to 85% B

    • 8–10 min: Hold at 85% B

    • 10–10.1 min: Return to 30% B

    • 10.1–15 min: Re-equilibration.

Step-by-Step Methodology & Self-Validation
  • Standard Preparation: Dissolve reference standard 1-(2-Hydroxy-3-methylphenyl)-1-propanone in methanol to create a 1.0 mg/mL stock. Dilute serially with Mobile Phase A to create a 5-point calibration curve (0.5, 5, 20, 50, 100 µg/mL).

  • System Suitability Testing (SST - Critical Validation Step): Inject the 20 µg/mL standard six consecutive times.

    • Validation Gate: Proceed with sample analysis only if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, retention time shift is < 0.1 min, and the USP tailing factor is between 0.9 and 1.2.

  • Sample Preparation: Dilute synthetic or reaction samples in 50:50 Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Acquisition: Inject 10 µL of blanks, standards, and samples. Integrate the peak eluting at approximately 6.4 minutes.

Protocol B: LC-MS/MS for Trace Analysis

For bioanalytical applications, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides sub-nanogram sensitivity. While phenols typically ionize in ESI negative mode, the conjugated ketone in this molecule readily accepts a proton under acidic conditions, yielding a robust [M+H]+ signal in ESI positive mode[2].

Fragmentation Parent Precursor Ion [M+H]+ m/z 165.1 Frag1 Quantifier Ion m/z 147.1 Parent->Frag1 -H2O (Ortho-effect) Frag2 Qualifier Ion m/z 109.1 Parent->Frag2 -C3H4O (Propionyl loss)

Caption: ESI+ fragmentation pathway of 1-(2-Hydroxy-3-methylphenyl)-1-propanone during CID.

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: m/z 165.1 → 147.1 (Collision Energy: 15 eV). Driven by the ortho-effect water loss.

    • Qualifier: m/z 165.1 → 109.1 (Collision Energy: 25 eV). Cleavage of the propionyl group.

Step-by-Step Methodology & Self-Validation
  • Internal Standard (IS) Spiking: Spike 10 µL of Propiophenone-d5 (100 ng/mL) into 100 µL of the biological matrix (e.g., plasma) to correct for matrix-induced ion suppression.

  • Extraction (Protein Precipitation): Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the spiked matrix. Vortex for 2 minutes at 1500 rpm.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 200 µL of the supernatant to an LC vial.

  • LC-MS/MS Acquisition: Inject 2 µL onto a UPLC C18 column (50 × 2.1 mm, 1.7 µm). Use a rapid 3-minute gradient (5% to 95% Acetonitrile).

  • Data Processing (Self-Validation Gate): Calculate the area ratio of Analyte/IS. The run is deemed valid only if the back-calculated concentrations of Quality Control (QC) samples (Low, Mid, High) fall within ±15% of their nominal values, and the Qualifier/Quantifier ion ratio remains within ±20% of the reference standard.

Method Validation Summary

The following table summarizes the expected validation parameters for both protocols, ensuring compliance with ICH M10 bioanalytical guidelines.

Validation ParameterProtocol A: HPLC-UVProtocol B: LC-MS/MS
Linear Dynamic Range 0.5 – 100 µg/mL1.0 – 500 ng/mL
Limit of Detection (LOD) 0.1 µg/mL0.2 ng/mL
Limit of Quantitation (LOQ) 0.5 µg/mL1.0 ng/mL
Intra-day Precision (RSD%) ≤ 1.5%≤ 4.8%
Inter-day Precision (RSD%) ≤ 2.5%≤ 6.5%
Mean Recovery (Accuracy) 98.5% – 101.2%91.4% – 106.8%
Matrix Effect N/A (Neat solutions)88% – 95% (Compensated by IS)

References

  • Vidal-Casanella, O., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. MDPI. Available at:[Link]

  • Aggarwal, V. K., et al. (2002). Enantioselective Epoxidation of Alkenes Catalyzed by 2-Fluoro-N-Carbethoxytropinone and Related Tropinone Derivatives. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Sources

Method

Application Note: 1-(2-Hydroxy-3-methylphenyl)-1-propanone as a Strategic Building Block for Heterocyclic Compounds

Executive Summary In the landscape of medicinal chemistry, the rational design of oxygen and nitrogen-containing heterocycles relies heavily on highly functionalized precursors. 1-(2-Hydroxy-3-methylphenyl)-1-propanone (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the rational design of oxygen and nitrogen-containing heterocycles relies heavily on highly functionalized precursors. 1-(2-Hydroxy-3-methylphenyl)-1-propanone (also known as 2-hydroxy-3-methylpropiophenone) is a privileged, multi-functional building block [1]. Featuring an ortho-hydroxy ketone motif, an alpha-methylene reactive site, and a sterically influential C3-methyl group, this molecule is perfectly primed for the divergent synthesis of 3,8-disubstituted flavones, chromanones, and transition-metal Schiff base complexes.

This application note provides a comprehensive, mechanistically grounded guide to utilizing this building block, focusing on the synthesis of atropisomeric 3-methylflavones—a class of compounds with proven antiproliferative activity against leukemic cell lines [2].

Mechanistic Rationale & Structural Causality

The architectural power of 1-(2-Hydroxy-3-methylphenyl)-1-propanone lies in its specific substitution pattern, which directly dictates the outcome of downstream cyclizations:

  • The Propanoyl Group (C1): Unlike standard acetophenones, the propanoyl chain provides an alpha-methyl group. During cyclization to a flavone or chromone, this two-carbon chain forms the C2 and C3 positions of the heterocyclic ring, forcing the methyl group into the C3 position. C3-methylflavones exhibit restricted rotation (atropisomerism) between the B-ring and the chromone core, a feature that significantly alters kinase binding kinetics [2].

  • The C3-Methyl Group on the Phenyl Ring: Positioned adjacent to the hydroxyl group, this methyl group becomes the C8-substituent of the resulting A-ring. C8-substitution enhances the lipophilicity of the molecule and provides a steric shield that can protect the heterocyclic core from rapid enzymatic degradation.

  • Steric Encumbrance & Reactivity: The proximity of the propanoyl group and the C3-methyl group creates a highly sterically hindered ortho-hydroxyl group. Consequently, standard acylation or alkylation conditions often fail or yield complex mixtures. To overcome this, highly electrophilic activation methods (such as the Yamaguchi esterification) and non-nucleophilic strong bases (like DBU) are strictly required.

Synthetic Workflows

Workflow A: Synthesis of 3,8-Dimethylflavones via Baker-Venkataraman Rearrangement

The most robust method for constructing the flavone core from this building block is the 1 [2]. This sequence involves O-aroylation followed by a base-catalyzed intramolecular Claisen condensation.

Pathway A 1-(2-Hydroxy-3-methylphenyl) -1-propanone B O-Aroylation (Yamaguchi Conditions) A->B C 2-Aroyloxy-3-methyl -propiophenone B->C D Enolization & Intramolecular Claisen Condensation C->D E 1,3-Diketone Intermediate D->E F Cyclodehydration (Acidic Workup) E->F G 3,8-Dimethylflavone Derivatives F->G

Mechanistic pathway of the Baker-Venkataraman rearrangement to 3,8-dimethylflavones.

Workflow B: Chalcone Condensation and Schiff Base Formation

Alternatively, Claisen-Schmidt condensation with benzaldehydes in 40% KOH yields chalcones, which can be oxidatively cyclized to 3-hydroxyflavanones[3]. Furthermore, condensation of the ketone with hydrazides yields tridentate (ONS/ONO) Schiff base ligands. These ligands form stable, high-spin octahedral complexes with transition metals (e.g., Cu²⁺, Zn²⁺) used in2 [4].

Quantitative Data & Optimization

To ensure successful cyclization, the choice of base and solvent is critical. The alpha-carbon of the propanoyl group is less acidic than that of an acetophenone due to the electron-donating methyl group. Traditional weak bases result in competitive ester hydrolysis rather than acyl migration.

Table 1: Reagent Optimization for Baker-Venkataraman Rearrangement

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1KOH (2.0)Pyridine801245%Significant ester saponification observed.
2NaH (1.5)THF0 to 25862%Sluggish enolization due to steric hindrance.
3DBU (2.5) Pyridine 80 4 88% Optimal: High basicity, zero nucleophilicity.
4DBU (2.5)CH₃CN80675%Good yield, but slower migration kinetics.

Table 2: Spectroscopic Validation Metrics for Key Intermediates

Compound StageCharacteristic IR (cm⁻¹)Characteristic ¹H NMR (δ, ppm, CDCl₃)Diagnostic Role
Starting Material ~1640 (C=O, H-bonded), ~3200 (OH)12.5 (s, 1H, OH), 3.0 (q, 2H, CH₂)Confirms intact ortho-hydroxy ketone.
O-Aroylated Intermediate ~1735 (Ester C=O), ~1680 (Ketone)2.9 (q, 2H, CH₂), OH signal absent Confirms successful O-acylation.
3,8-Dimethylflavone ~1635 (Chromone C=O)2.1 (s, 3H, C3-CH₃), 2.4 (s, 3H, C8-CH₃)Confirms cyclization and double bond formation.

Experimental Protocols

Protocol 1: Synthesis of 3,8-Dimethylflavones (Self-Validating Workflow)

This protocol utilizes Yamaguchi conditions to force O-acylation, followed by DBU-mediated cyclization.

Workflow Step1 1. Reagent Preparation Dry solvents, inert atmosphere Step2 2. Yamaguchi Esterification TCBC, Et3N, DMAP, 0°C to RT Step1->Step2 Step3 3. Intermediate Isolation Silica Plug & Concentration Step2->Step3 Step4 4. DBU-Mediated Cyclization Pyridine/DBU, 80°C, 4h Step3->Step4 Step5 5. Acidic Quench & Extraction 1N HCl, EtOAc Extraction Step4->Step5 Step6 6. Purification & Characterization Column Chromatography, NMR, HPLC Step5->Step6

High-throughput experimental workflow for the synthesis of 3,8-disubstituted flavones.

Step 1: Yamaguchi O-Aroylation

  • In an oven-dried flask under N₂, dissolve the target benzoic acid derivative (1.1 mmol) in anhydrous THF (5 mL).

  • Add triethylamine (2.0 mmol) followed by 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 mmol) dropwise at 0 °C.

  • Validation Checkpoint: The immediate formation of a dense white precipitate (triethylamine hydrochloride) visually confirms the successful generation of the highly electrophilic mixed anhydride.

  • Stir for 30 minutes at room temperature, then add 1-(2-Hydroxy-3-methylphenyl)-1-propanone (1.0 mmol) and DMAP (0.1 mmol).

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 8:2). The starting propiophenone (Rf ~0.6) stains deep purple with FeCl₃. The reaction is complete when this spot disappears and is replaced by the ester (Rf ~0.4, no FeCl₃ response).

  • Quench with saturated NaHCO₃, extract with EtOAc, dry over MgSO₄, and concentrate. Pass through a short silica plug to remove trichlorobenzoic acid byproducts.

Step 2: DBU-Catalyzed Cyclization (Baker-Venkataraman)

  • Dissolve the crude O-aroylated intermediate in anhydrous pyridine (3 mL).

  • Add DBU (2.5 mmol) and heat the mixture to 80 °C for 4 hours.

  • Causality Note: DBU abstracts the alpha-proton of the propanoyl group. The resulting enolate attacks the ester carbonyl. Pyridine acts as an optimal solvent to stabilize the highly polar 1,3-diketone intermediate.

  • Cool the mixture to room temperature and pour into an ice-cold solution of 1N HCl (20 mL).

  • Validation Checkpoint: The acidic aqueous quench serves a dual purpose: it neutralizes DBU/pyridine and provides the necessary protons to catalyze the cyclodehydration of the 1,3-diketone intermediate into the final pyran-4-one ring. A precipitate should form immediately.

  • Extract with EtOAc (3 x 15 mL), wash with brine, dry, and purify via flash chromatography to isolate the pure 3,8-dimethylflavone.

Protocol 2: Synthesis of Chalcone Intermediates
  • To a solution of 1-(2-Hydroxy-3-methylphenyl)-1-propanone (10 mmol) in ethanol (20 mL), add 40% aqueous KOH (10 mL).

  • Add the substituted benzaldehyde (10 mmol) dropwise. Stir at room temperature for 48–72 hours[3].

  • Validation Checkpoint: The solution will transition from pale yellow to a deep red/orange as the highly conjugated enolate forms.

  • Pour into crushed ice and acidify with 1N HCl. The chalcone will precipitate.

  • Filter, wash with cold water, and recrystallize from absolute ethanol. Successful formation is confirmed by a characteristic trans-alkene coupling constant ( J=15−16 Hz) in the ¹H NMR spectrum.

References

  • Sigma-Aldrich. 1-(2-Hydroxy-3-methylphenyl)-1-propanone. Sigma-Aldrich Product Catalog.
  • Anticancer Research. Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. International Institute of Anticancer Research.
  • Longdom Publishing. Antimicrobial Activity of Flavone Analogues. Applied Pharmacy.
  • ResearchGate. Synthesis, structural and corrosion inhibition studies on Mn(II), Cu(II) and Zn(II) complexes with a Schiff base derived from 2-hydroxypropiophenone.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Hydroxy-3-methylphenyl)-1-propanone

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that maximizing regioselectivity in aromatic rearrangements is a delicate balancing act.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that maximizing regioselectivity in aromatic rearrangements is a delicate balancing act. The synthesis of 1-(2-Hydroxy-3-methylphenyl)-1-propanone (the ortho-isomer) from o-cresyl propionate via the Fries rearrangement is a classic example of thermodynamic versus kinetic control[1].

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you overcome poor yields, stalled reactions, and separation challenges.

Mechanistic Overview & Diagnostic Pathway

The Fries rearrangement of o-cresyl propionate yields two primary products: the sterically favored para-isomer (1-(4-hydroxy-3-methylphenyl)-1-propanone) and the thermodynamically stable ortho-isomer (1-(2-hydroxy-3-methylphenyl)-1-propanone)[2].

To successfully synthesize the ortho-isomer, you must force the reaction out of its kinetic pathway by manipulating temperature and solvent polarity[3]. The decision tree below illustrates the causality behind these experimental choices.

FriesRearrangement A 2-Methylphenyl Propionate (o-Cresyl Propionate) B Acylium Ion + Phenoxide-AlCl3 Intermediate Complex A->B AlCl3 Catalyst C Kinetic Control Temp < 60°C | Polar Solvent B->C Fast Migration D Thermodynamic Control Temp > 160°C | Neat/Non-Polar B->D High Activation Energy E 1-(4-Hydroxy-3-methylphenyl) -1-propanone (Para-Isomer) C->E Sterically Unhindered F 1-(2-Hydroxy-3-methylphenyl) -1-propanone (Ortho-Isomer) D->F Stable Bidentate Chelate

Reaction pathways for the Fries rearrangement of o-cresyl propionate.

Quantitative Data: Selectivity Matrix

The table below summarizes how reaction conditions dictate the final product distribution. To maximize your target ortho-isomer, high temperatures and non-polar (or neat) conditions are mandatory[1],[2].

Reaction TemperatureSolvent SystemControl RegimeOrtho-Isomer Yield (%)Para-Isomer Yield (%)
25 °CNitrobenzene (Polar)Kinetic~15 - 20%~75 - 80%
60 °CChlorobenzene (Non-Polar)Mixed~40 - 45%~50 - 55%
165 °C Neat (Solvent-Free) Thermodynamic ~80 - 85% ~5 - 10%

Optimized Experimental Protocol

The following self-validating workflow is designed to maximize the yield of 1-(2-Hydroxy-3-methylphenyl)-1-propanone by strictly adhering to thermodynamic control principles.

Workflow S1 1. Setup Neat Ester S2 2. Catalyst 1.5 eq AlCl3 at 0°C S1->S2 S3 3. Heating 160°C for 3h S2->S3 S4 4. Quench Ice-cold 10% HCl S3->S4 S5 5. Isolation Steam Distillation S4->S5

Optimized experimental workflow for ortho-selective Fries rearrangement.

Step-by-Step Methodology:
  • Preparation & Setup: In a flame-dried, multi-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet (N2/Ar), charge 1.0 equivalent of o-cresyl propionate. Proceed neat (solvent-free) to heavily favor ortho-migration[2].

  • Stoichiometric Catalyst Addition: Cool the flask to 0 °C. In small, controlled portions, add 1.2 to 1.5 equivalents of anhydrous aluminum chloride (AlCl3).

    • Causality Note: AlCl3 forms a highly stable bidentate complex with the final ortho-hydroxyaryl ketone product. If you use only a catalytic amount, the reaction will stall because the Lewis acid is sequestered by the product[4].

  • Thermodynamic Heating: Gradually heat the reaction mixture to 160–170 °C and maintain this temperature for 3 hours.

    • Causality Note: High temperatures provide the activation energy required to overcome the kinetic barrier. This allows any initially formed para-isomer to revert to the acylium intermediate and re-attach at the ortho-position, driven by the thermodynamic stability of the aluminum chelate[1].

  • Quenching & Complex Dissociation: Cool the highly viscous mixture to room temperature. Carefully pour it over crushed ice containing 10% HCl.

    • Causality Note: The highly acidic aqueous quench is a self-validating step; it hydrolyzes and breaks the robust aluminum-product chelate, liberating the free 1-(2-Hydroxy-3-methylphenyl)-1-propanone[3].

  • Isolation via Steam Distillation: Subject the crude biphasic mixture to steam distillation.

    • Causality Note: The target ortho-isomer forms a strong intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen. This shields its polarity, making it highly volatile in steam. The para-isomer byproduct can only form intermolecular hydrogen bonds with water, remaining trapped in the distillation flask.

Troubleshooting & FAQs

Q: Why is my yield of the ortho-isomer consistently below 30%, while the para-isomer dominates? A: You are likely operating under kinetic control. The Fries rearrangement is an equilibrium process. At lower temperatures (e.g., room temperature to 60 °C), the acylium ion attacks the sterically less hindered para-position faster[2]. To improve the ortho yield, you must increase the temperature above 160 °C. At this temperature, the reaction falls under thermodynamic control, and the ortho-isomer becomes the major product due to the formation of a highly stable bidentate chelate between the Lewis acid and the adjacent hydroxyl and carbonyl oxygen atoms[1].

Q: How does the choice of solvent impact the regioselectivity of this synthesis? A: Solvent polarity directly dictates the stabilization of the acylium ion intermediate. Polar solvents (like nitrobenzene) stabilize the separated ion pair, promoting migration to the para-position[2]. Non-polar solvents (like chlorobenzene) or solvent-free (neat) conditions keep the ion pair tight, heavily favoring ortho-migration[1]. For maximizing 1-(2-Hydroxy-3-methylphenyl)-1-propanone, we strongly recommend running the reaction neat.

Q: I am using exactly 1.0 equivalent of AlCl3, but the reaction stalls and leaves unreacted o-cresyl propionate. What is the mechanistic reason for this? A: The Fries rearrangement is strictly not catalytic when using AlCl3 because the Lewis acid strongly coordinates to both the starting ester and the final hydroxyaryl ketone product[4]. The ortho-product forms a particularly stable bidentate aluminum complex. This effectively sequesters the AlCl3, removing it from the catalytic cycle. You must use at least 1.2 to 1.5 molar equivalents of anhydrous AlCl3 to ensure enough free Lewis acid is available to drive the reaction to completion.

Q: What is the most efficient way to separate the target ortho-isomer from the para-isomer byproduct? A: Steam distillation is the most effective and scalable method. The target ortho-isomer, 1-(2-Hydroxy-3-methylphenyl)-1-propanone, forms a strong intramolecular hydrogen bond. This intramolecular bonding prevents intermolecular interactions with water, making the ortho-isomer highly volatile in steam. Conversely, the para-isomer can only form intermolecular hydrogen bonds with water, rendering it non-volatile under steam distillation conditions.

References

  • Wikipedia Contributors. "Fries rearrangement." Wikipedia, The Free Encyclopedia.[Link]

  • BYJU'S. "What is the Fries Rearrangement Reaction?" BYJU'S Chemistry. [Link]

  • Organic Chemistry Portal. "Fries Rearrangement." Organic Chemistry Portal.[Link]

Sources

Optimization

Technical Support Center: Purification of 1-(2-Hydroxy-3-methylphenyl)-1-propanone

This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical support for the purification of 1-(2-Hydroxy-3-methylphenyl)-1-propanone. Drawing from established ch...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical support for the purification of 1-(2-Hydroxy-3-methylphenyl)-1-propanone. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions to address specific challenges encountered during experimental work.

Understanding the Chemistry: Synthesis and Potential Impurities

1-(2-Hydroxy-3-methylphenyl)-1-propanone is commonly synthesized via the Fries rearrangement of 2-methylphenyl propanoate. This reaction involves the Lewis acid-catalyzed rearrangement of the ester to form the corresponding ortho- and para-hydroxyaryl ketones.

Understanding the reaction mechanism is crucial for anticipating potential impurities. The primary impurities in the crude product mixture are likely to be:

  • Unreacted Starting Material: 2-methylphenyl propanoate

  • Para-isomer: 1-(4-Hydroxy-3-methylphenyl)-1-propanone

  • Starting Phenol: 2-Methylphenol (from hydrolysis of the ester)

  • Lewis Acid Residues: And their hydrolysis byproducts.

The structural similarities between the desired ortho-isomer and the para-isomer present the most significant purification challenge.

Initial Assessment of the Crude Product

Before commencing purification, a preliminary analysis of the crude product is recommended to inform the selection of the most appropriate technique.

Analytical TechniqueInformation Gained
Thin-Layer Chromatography (TLC) - Estimation of the number of components- Indication of the relative polarities of the components- Selection of a suitable solvent system for column chromatography
Proton NMR (¹H NMR) Spectroscopy - Confirmation of the presence of the desired product- Identification and rough quantification of major impurities
Melting Point - A broad and depressed melting range indicates the presence of impurities.

A melting point for a related compound, 1-(2,4-dihydroxy-3-methylphenyl)propan-1-one, is reported to be in the range of 124-130 °C[1]. The target compound's melting point is expected to be in a similar range, and a significant deviation would suggest impurities.

Troubleshooting and FAQs: Purification Techniques

This section provides a question-and-answer-based guide to troubleshoot common issues encountered during the purification of 1-(2-Hydroxy-3-methylphenyl)-1-propanone.

Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds.[2] The key to successful recrystallization is the selection of an appropriate solvent.

Frequently Asked Questions (FAQs):

  • Q1: My compound is an oil and won't crystallize. What should I do?

    • A1: It's possible your product is impure, leading to a melting point depression below room temperature. Try purifying by column chromatography first to remove the bulk of the impurities, and then attempt recrystallization of the enriched fractions. Also, ensure that all solvent from the reaction workup has been thoroughly removed.

  • Q2: What is a good starting solvent for recrystallization of 1-(2-Hydroxy-3-methylphenyl)-1-propanone?

    • A2: For phenolic ketones, a solvent system that balances polarity is often effective. Given the phenolic hydroxyl group and the ketone, consider the following options:

      • Single Solvent Systems: Toluene, ethanol, or a mixture of hexane and ethyl acetate. For a similar compound, 4-hydroxybenzophenone, toluene has been used successfully.[2]

      • Two-Solvent Systems: A popular choice is a polar solvent in which the compound is soluble (like ethanol or acetone) and a non-polar solvent in which it is less soluble (like water or hexane).[3]

  • Q3: I've added a lot of hot solvent, but my crude product won't fully dissolve. Why?

    • A3: This could be due to the presence of insoluble inorganic salts from the reaction workup or highly insoluble polymeric byproducts. If you observe an insoluble solid in the hot solution, perform a hot gravity filtration to remove it before allowing the solution to cool.

  • Q4: My product crystallizes too quickly and seems to trap impurities. How can I get better crystals?

    • A4: Rapid crystallization often leads to the inclusion of impurities. To promote the growth of larger, purer crystals, allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once it has reached room temperature, you can then place it in an ice bath to maximize the yield.

  • Q5: I see an oil forming as the solution cools instead of crystals. What does this mean?

    • A5: "Oiling out" occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solution is supersaturated. To remedy this, add a small amount of additional solvent to the hot solution to ensure it is no longer supersaturated. If the problem persists, you may need to choose a solvent with a lower boiling point.

Column Chromatography

For complex mixtures or when isomers are present, column chromatography is a highly effective purification method.[2]

Workflow for Column Chromatography:

cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Isolation prep_tlc 1. TLC Analysis to Determine Eluent prep_column 2. Pack Column with Silica Gel prep_tlc->prep_column prep_sample 3. Prepare Sample prep_column->prep_sample load_sample 4. Load Sample onto Column prep_sample->load_sample elute 5. Elute with Solvent System load_sample->elute collect 6. Collect Fractions elute->collect analyze_fractions 7. Analyze Fractions by TLC collect->analyze_fractions combine_fractions 8. Combine Pure Fractions analyze_fractions->combine_fractions remove_solvent 9. Remove Solvent combine_fractions->remove_solvent

Caption: A typical workflow for purification by column chromatography.

Frequently Asked Questions (FAQs):

  • Q6: What is a good starting mobile phase for the column chromatography of 1-(2-Hydroxy-3-methylphenyl)-1-propanone?

    • A6: A common mobile phase for separating compounds of moderate polarity is a mixture of hexane and ethyl acetate.[2] Based on the structure, a starting point of 10-20% ethyl acetate in hexane is a reasonable starting point. The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the desired compound.

  • Q7: The ortho and para isomers are not separating well on the column. What can I do?

    • A7: The separation of ortho and para isomers can be challenging due to their similar polarities. Here are some strategies to improve separation:

      • Use a less polar solvent system: A lower concentration of the polar solvent (e.g., ethyl acetate) in the mobile phase will increase the interaction of the compounds with the silica gel and can enhance separation.

      • Use a longer column: A longer column provides more surface area for interaction and can improve the resolution of closely eluting compounds.

      • Try a different solvent system: Sometimes, switching one of the solvents can alter the selectivity. For example, you could try a dichloromethane/hexane or toluene/ethyl acetate system.

  • Q8: My compound is streaking on the TLC plate and the column. What is the cause?

    • A8: Streaking is often caused by overloading the sample or by the compound being too acidic or too polar for the chosen eluent.

      • Reduce the sample load: Try spotting less material on the TLC plate or loading less onto the column.

      • Add a small amount of acetic acid to the eluent: For acidic compounds like phenols, adding a small amount (e.g., 0.5-1%) of acetic acid to the mobile phase can improve the peak shape by preventing deprotonation on the silica gel.

Acid-Base Extraction

The phenolic nature of 1-(2-Hydroxy-3-methylphenyl)-1-propanone allows for its separation from non-acidic impurities through acid-base extraction.[2]

Workflow for Acid-Base Extraction:

start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Non-acidic impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Phenoxide Salt) separate_layers->aqueous_layer acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer->acidify precipitate Precipitate Purified Phenolic Ketone acidify->precipitate filter Filter and Dry precipitate->filter pure_product Pure Product filter->pure_product

Caption: A workflow diagram for purification using acid-base extraction.

Frequently Asked Questions (FAQs):

  • Q9: Can acid-base extraction separate the ortho and para isomers?

    • A9: No, acid-base extraction will not effectively separate the ortho and para isomers as both are phenolic and will be extracted into the aqueous base. This technique is best used to remove non-acidic impurities like the unreacted starting ester.

  • Q10: After acidification, my product precipitated as an oil. How can I isolate it?

    • A10: If the purified product oils out upon acidification, you can extract it back into an organic solvent like dichloromethane or ethyl acetate. The organic layer can then be washed with water to remove any remaining acid, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and the solvent removed under reduced pressure.

Purity Analysis and Characterization

After purification, it is essential to confirm the purity and identity of the 1-(2-Hydroxy-3-methylphenyl)-1-propanone.

TechniquePurpose
TLC A single spot (with visualization under UV light and/or with a stain) suggests a high degree of purity.
¹H NMR & ¹³C NMR Confirms the chemical structure and the absence of impurity signals.
Melting Point A sharp melting point close to the literature value indicates high purity.
Mass Spectrometry (MS) Confirms the molecular weight of the compound.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups (O-H stretch for the phenol, C=O stretch for the ketone).

By systematically applying these purification techniques and troubleshooting strategies, researchers can effectively isolate high-purity 1-(2-Hydroxy-3-methylphenyl)-1-propanone for their downstream applications.

References

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of phenolic ketones. BenchChem Technical Support.
  • ChemBK. (n.d.). 1-Propanone, 1-(2,4-dihydroxy-3-methylphenyl)-. Retrieved from [Link]

  • YouTube. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization. [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 1-(2-Hydroxy-3-methylphenyl)-1-propanone Synthesis

Introduction This technical guide is designed for researchers, chemists, and pharmaceutical professionals involved in the synthesis of 1-(2-hydroxy-3-methylphenyl)-1-propanone. The most common synthetic route to this and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide is designed for researchers, chemists, and pharmaceutical professionals involved in the synthesis of 1-(2-hydroxy-3-methylphenyl)-1-propanone. The most common synthetic route to this and similar hydroxyaryl ketones is the Fries rearrangement of the corresponding phenolic ester, in this case, 2-methylphenyl propanoate.[1][2] This rearrangement, while powerful, is sensitive to a variety of factors that can impact yield, purity, and regioselectivity.[3]

This document provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions to help you overcome common challenges encountered during this synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis of 1-(2-hydroxy-3-methylphenyl)-1-propanone via the Fries rearrangement.

Question 1: Why is my reaction yield extremely low or zero?

A low or non-existent yield is the most common issue, often pointing to problems with reagents or reaction conditions.

Possible Causes & Recommended Actions:

Potential Cause Explanation & Causality Recommended Action & Protocol
Inactive Lewis Acid Catalyst (e.g., AlCl₃) Aluminum chloride and other Lewis acids are extremely sensitive to moisture. Water hydrolyzes AlCl₃, rendering it inactive and unable to catalyze the rearrangement.[4] An insufficient amount of catalyst can also lead to poor yields, as the catalyst complexes with both the starting ester and the ketone product, meaning more than one equivalent is required.[4][5]Action: Use fresh, anhydrous AlCl₃ from a newly opened container. Handle it quickly in a dry environment (e.g., glove box or under a stream of inert gas like nitrogen or argon). Ensure all glassware is rigorously oven-dried before use. Perform a small-scale trial reaction to optimize catalyst loading, typically starting with 1.5 to 3.0 equivalents.[4][6]
Suboptimal Reaction Temperature The Fries rearrangement is highly temperature-dependent.[1] Temperatures that are too low will result in a slow or incomplete reaction, leaving mostly starting material. Excessively high temperatures can cause decomposition of the starting material and product or promote side reactions, reducing the isolated yield.[5][6]Action: For the target ortho-isomer, higher temperatures are generally required (thermodynamic control).[3] Start with a reaction temperature around 120°C and monitor progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, cautiously increase the temperature in 10-15°C increments. Avoid temperatures above 160-170°C, which can lead to charring and lower yields.[6]
Insufficient Reaction Time The rearrangement may simply not have had enough time to proceed to completion.Action: Monitor the reaction every 30-60 minutes using TLC. The reaction is complete when the starting ester spot has been consumed. A typical reaction time is between 2 to 4 hours.[4]
Improper Quenching/Work-up The reaction mixture contains stable aluminum complexes of the product. Improper quenching can lead to product degradation or loss.[5] The mixture must be carefully hydrolyzed, typically with ice and acid, to break these complexes and liberate the free hydroxy-ketone.[4]Action: At the end of the reaction, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[4][7] This process is exothermic and should be done in a fume hood with appropriate personal protective equipment.
Question 2: My product is impure. How can I improve the regioselectivity and minimize side products?

The primary impurity is often the undesired para-isomer, 1-(4-hydroxy-2-methylphenyl)-1-propanone. The formation of this isomer is a classic example of kinetic versus thermodynamic control.[1]

Key Factors Controlling Ortho vs. Para Selectivity:

Parameter Effect on Selectivity Scientific Rationale
Temperature Higher temperatures (>100°C) favor the ortho product. Lower temperatures (<60°C) favor the para product.[3][8]The ortho product is the thermodynamically more stable isomer because the proximate hydroxyl and carbonyl groups can form a stable bidentate chelate with the aluminum catalyst.[1][3] At higher temperatures, the reaction reaches thermodynamic equilibrium, favoring this stable complex. The para product is the kinetically favored product, forming faster at lower temperatures.[3]
Solvent Polarity Non-polar solvents (e.g., carbon disulfide, chlorobenzene) favor the ortho product. Polar solvents (e.g., nitrobenzene) increase the proportion of the para product.[1][9]In non-polar solvents, the reaction is thought to proceed through a tightly associated ion pair (intramolecularly). In more polar solvents, the acylium ion intermediate becomes better solvated and can diffuse away from the starting molecule, allowing it to attack the less sterically hindered and kinetically favored para position.[1][9]

To maximize the yield of the desired ortho-isomer, 1-(2-Hydroxy-3-methylphenyl)-1-propanone:

  • Use a higher reaction temperature, typically in the range of 120-140°C.[10]

  • Choose a non-polar solvent like monochlorobenzene or perform the reaction neat (without solvent) if the starting ester is a liquid at reaction temperature.[11]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of 1-(2-Hydroxy-3-methylphenyl)-1-propanone

This protocol is optimized for ortho-selectivity.

  • Preparation: Assemble a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: To the flask, add a non-polar solvent such as monochlorobenzene. Add 2-methylphenyl propanoate (1.0 equivalent).

  • Catalyst Addition: In a fume hood, carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) to the stirred solution. The addition is exothermic and will release HCl gas.

  • Reaction: Heat the reaction mixture to 120-130°C.[6]

  • Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them in dilute HCl, extracting with ethyl acetate, and analyzing by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting material is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring.[7]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.[7]

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[7]

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product will likely be a mixture of ortho and para isomers. Purify via column chromatography on silica gel or by recrystallization to isolate the desired 1-(2-hydroxy-3-methylphenyl)-1-propanone.

Visualized Mechanisms & Workflows

Fries Rearrangement Mechanism

The diagram below illustrates the accepted mechanism, involving the formation of an acylium ion intermediate and its subsequent electrophilic attack on the aromatic ring at the ortho and para positions.[2][9]

Fries_Mechanism cluster_start Step 1: Catalyst Complexation cluster_rearrange Step 2: Acylium Ion Formation cluster_attack Step 3: Electrophilic Aromatic Substitution cluster_product Step 4: Hydrolysis Start Phenolic Ester + AlCl₃ Complex Carbonyl-AlCl₃ Complex Start->Complex Coordination Acylium Acylium Ion + Al-Phenolate Complex Complex->Acylium Rearrangement Ortho_Attack Ortho Attack (Thermodynamic) Acylium->Ortho_Attack High Temp Non-polar Solvent Para_Attack Para Attack (Kinetic) Acylium->Para_Attack Low Temp Polar Solvent Ortho_Product Ortho-Hydroxyketone (Target Product) Ortho_Attack->Ortho_Product Work-up (H₃O⁺) Para_Product Para-Hydroxyketone (Side Product) Para_Attack->Para_Product Work-up (H₃O⁺)

Caption: Mechanism of the AlCl₃-catalyzed Fries Rearrangement.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common experimental failures.

Troubleshooting_Workflow cluster_sm Cause: Incomplete Reaction cluster_mix Cause: Poor Selectivity cluster_base Cause: Decomposition Start Reaction Outcome: Low or No Yield TLC Analyze Crude by TLC: What do you see? Start->TLC SM_Only Mainly Starting Material TLC->SM_Only Complex_Mix Complex Mixture/ Multiple Products TLC->Complex_Mix Baseline Baseline Material/ Charring TLC->Baseline Check_Catalyst 1. Verify AlCl₃ activity (use fresh stock). SM_Only->Check_Catalyst Optimize_Temp 1. Increase temp for ortho. 2. Decrease temp for para. Complex_Mix->Optimize_Temp Reduce_Temp 1. Reaction temperature is too high. Baseline->Reduce_Temp Check_Temp 2. Increase temperature or reaction time. Check_Catalyst->Check_Temp Check_Moisture 3. Ensure anhydrous conditions. Check_Temp->Check_Moisture Optimize_Solvent 3. Use non-polar solvent for ortho product. Optimize_Temp->Optimize_Solvent Check_Substrate 2. Substrate may be unstable under reaction conditions. Reduce_Temp->Check_Substrate

Caption: A logical workflow for troubleshooting failed reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use other Lewis acids besides aluminum chloride? Yes, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄) can be used.[12][13] However, AlCl₃ is generally the most common and effective for this transformation. Some modern protocols also use strong Brønsted acids like methanesulfonic acid, which can offer a more environmentally friendly alternative and sometimes provide excellent para-selectivity.[12][14]

Q2: My starting material has other functional groups. Will the Fries rearrangement still work? It depends on the group. The reaction is generally intolerant of strong electron-withdrawing groups (like nitro groups) on the aromatic ring, which deactivate it towards electrophilic attack, resulting in low yields.[2][9] Additionally, basic functional groups like amines will complex with the Lewis acid catalyst, rendering it inactive.[15]

Q3: Is the Photo-Fries rearrangement a viable alternative? The Photo-Fries rearrangement uses UV light instead of a Lewis acid and proceeds through a radical mechanism.[16] While it can be useful, especially for substrates with deactivating groups, it often suffers from low yields and is not typically used for large-scale commercial production.[16]

Q4: What is the best way to purify the final product? If the ortho and para isomers are the main components, they often have different physical properties. Column chromatography on silica gel is the most reliable method for separation. Recrystallization can also be effective if a suitable solvent system can be found that selectively crystallizes one isomer.

References

  • Benchchem. Fries Rearrangement Reaction: Technical Support Center.

  • Wikipedia. Fries rearrangement.

  • Organic Chemistry Portal. Fries Rearrangement.

  • Benchchem. A Comparative Guide to Ortho vs. Para Selectivity in the Fries Rearrangement.

  • ResearchGate. Optimization of reaction conditions for Fries rearrangement.

  • BYJU'S. What is the Fries Rearrangement Reaction?

  • Testbook. Fries Rearrangement: Meaning, Mechanism, Limitations & Application.

  • Chemistry Learner. Fries Rearrangement: Definition, Example, and Mechanism.

  • Benchchem. Technical Support Center: Optimizing the Fries Rearrangement of 1-Naphthyl Acetate.

  • J&K Scientific LLC. Fries Rearrangement.

  • Alfa Chemistry. Fries Rearrangement.

  • Chemical Synthesis Database. 1-(2-hydroxy-3-isopropyl-6-methylphenyl)-1-propanone.

  • Oreate AI Blog. Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement.

  • Benchchem. An In-depth Technical Guide to the Fries Rearrangement for the Synthesis of Hydroxyaryl Ketones.

  • Patsnap. Fries rearrangement patented technology retrieval search results.

  • Vedantu. Fries Rearrangement Reaction: Mechanism, Steps & Examples.

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.

  • Benchchem. Optimizing Friedel-Crafts reaction conditions for acyl chlorides.

  • Sigma-Aldrich. Fries Rearrangement.

Sources

Optimization

Challenges in the scale-up of 1-(2-Hydroxy-3-methylphenyl)-1-propanone production

Welcome to the technical support center for the synthesis and scale-up of 1-(2-Hydroxy-3-methylphenyl)-1-propanone. This guide is designed for researchers, chemists, and process development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(2-Hydroxy-3-methylphenyl)-1-propanone. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this important pharmaceutical intermediate. We will delve into the nuances of the primary synthetic routes, providing field-proven insights, troubleshooting guides, and detailed protocols to enhance the success and efficiency of your work.

Section 1: Overview of Synthetic Strategies

The synthesis of 1-(2-Hydroxy-3-methylphenyl)-1-propanone, a substituted hydroxyaryl ketone, is primarily achieved through two classical electrophilic aromatic substitution reactions: the Fries Rearrangement and the Friedel-Crafts Acylation . The choice between these pathways depends on factors such as starting material availability, desired regioselectivity, and scalability.

  • Route A: Fries Rearrangement: This reaction involves the intramolecular rearrangement of a phenolic ester, 2-methylphenyl propanoate (the precursor), to the corresponding hydroxyaryl ketone.[1][2][3] The reaction is typically promoted by a Lewis acid, with aluminum chloride (AlCl₃) being the most common.[2][4]

  • Route B: Friedel-Crafts Acylation: This is an intermolecular reaction involving the direct acylation of an activated aromatic ring, 2-cresol (o-cresol), with an acylating agent like propionyl chloride or propionic anhydride.[5][6] This method also requires a Lewis acid catalyst, often in stoichiometric amounts.[5]

Synthetic_Routes cluster_0 Route A: Fries Rearrangement cluster_1 Route B: Friedel-Crafts Acylation 2-methylphenyl propanoate 2-methylphenyl propanoate Product_A 1-(2-Hydroxy-3-methylphenyl)-1-propanone 2-methylphenyl propanoate->Product_A  AlCl₃, Heat (Intramolecular) 2-Cresol 2-Cresol Product_B 1-(2-Hydroxy-3-methylphenyl)-1-propanone + para-isomer 2-Cresol->Product_B  AlCl₃ (Intermolecular) Propionyl_Chloride Propionyl_Chloride Propionyl_Chloride->Product_B

Caption: Primary synthetic pathways to 1-(2-Hydroxy-3-methylphenyl)-1-propanone.

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are crucial for project planning and safety.

Q1: For the production of 1-(2-Hydroxy-3-methylphenyl)-1-propanone, which synthetic route—Fries Rearrangement or Friedel-Crafts Acylation—is generally preferred for scale-up?

A1: The choice is a trade-off between atom economy, precursor synthesis, and regioselectivity control.

  • Fries Rearrangement is often preferred for achieving high ortho-selectivity. Since the acyl group migrates from the adjacent oxygen atom, it has a higher tendency to substitute at the sterically accessible ortho position, especially at elevated temperatures.[1][7] This intramolecular nature simplifies the reaction by avoiding the handling of a separate, often corrosive, acylating agent during the main reaction. However, it requires a two-step process: initial synthesis of the 2-methylphenyl propanoate ester, followed by the rearrangement.

  • Friedel-Crafts Acylation is more atom-economical in principle as it directly acylates 2-cresol. However, it presents a significant regioselectivity challenge. The hydroxyl group is an ortho, para-director, and acylation can occur at both the C2 (desired) and C4 positions relative to the methyl group. Separating the resulting isomers can be difficult and costly on a large scale. Furthermore, the product ketone forms a stable complex with the Lewis acid catalyst, necessitating the use of stoichiometric or even excess amounts of the catalyst, which generates a large volume of acidic waste.[5][6]

Q2: What are the critical safety precautions for handling anhydrous aluminum chloride (AlCl₃) on a laboratory and pilot scale?

A2: Anhydrous AlCl₃ is a highly reactive and hazardous substance that demands strict handling protocols.[8][9]

  • Moisture Sensitivity: AlCl₃ reacts violently with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas.[8][9] All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Personal Protective Equipment (PPE): Wear safety goggles with side shields, a face shield, a fire-retardant laboratory coat, and impervious gloves.[8][10] Work must be performed in a chemical fume hood.[9][11]

  • Handling: Avoid creating dust when weighing and transferring the solid.[11] Add AlCl₃ slowly and in portions to the reaction solvent to control the initial exotherm.

  • Quenching: The reaction work-up (quenching) is highly exothermic. The reaction mixture must be cooled in an ice bath and quenched by slowly and carefully adding it to ice or cold dilute acid, never the other way around.[12]

  • Spill & Fire: In case of a spill, do NOT use water.[8] Cover the spill with dry sand or a Class D fire extinguisher powder (for combustible metals).[8] Conventional ABC or carbon dioxide extinguishers must not be used on fires involving AlCl₃.[8]

HazardMitigation StrategyReference
Violent reaction with water Use flame-dried glassware; work under an inert atmosphere.[8][9]
Release of HCl gas Work in a well-ventilated chemical fume hood.[9][11]
Corrosive to skin/eyes Wear appropriate PPE (goggles, face shield, gloves, lab coat).[10][13]
Exothermic quenching Cool reaction mixture and add it slowly to crushed ice/cold acid.[12]
Spills Cover with dry sand; DO NOT USE WATER.[8][10]

Section 3: Troubleshooting Guide: The Fries Rearrangement

This section focuses on resolving common issues encountered during the synthesis of 1-(2-Hydroxy-3-methylphenyl)-1-propanone via the Fries Rearrangement of 2-methylphenyl propanoate.

Fries_Mechanism Ester 2-methylphenyl propanoate Complex1 Lewis acid-base complex Ester->Complex1 + AlCl₃ AlCl3 AlCl₃ Acylium Acylium ion intermediate (electrophile) Complex1->Acylium Cleavage Attack Electrophilic Aromatic Substitution (ortho) Acylium->Attack SigmaComplex Sigma Complex (arenium ion) Attack->SigmaComplex Deprotonation Deprotonation & Hydrolysis SigmaComplex->Deprotonation Product 1-(2-Hydroxy-3-methylphenyl)-1-propanone Deprotonation->Product

Caption: Simplified mechanism of the Fries Rearrangement.

Q3: My Fries rearrangement reaction shows very low conversion of the starting ester, even after prolonged heating. What are the likely causes?

A3: Low or no conversion is typically linked to the catalyst's activity or the reaction conditions.

  • Cause A: Inactive Catalyst: Anhydrous AlCl₃ is extremely hygroscopic. Contamination with moisture will deactivate it, rendering it useless for the reaction.

    • Solution: Purchase fresh, high-quality anhydrous AlCl₃ and handle it exclusively in a glovebox or under a stream of inert gas. Ensure all solvents are rigorously dried before use.

  • Cause B: Insufficient Catalyst: The Lewis acid coordinates with both the ester's carbonyl oxygen to initiate the reaction and the product's carbonyl and hydroxyl groups.[3] This product complexation effectively sequesters the catalyst. Therefore, more than one equivalent of AlCl₃ is often required.

    • Solution: Ensure at least 1.1 to 1.5 equivalents of AlCl₃ are used. For substrates with multiple Lewis basic sites, even larger excesses may be necessary.

  • Cause C: Low Reaction Temperature: While temperature controls selectivity, an insufficient temperature will result in a prohibitively slow reaction rate.

    • Solution: The optimal temperature for favoring the ortho product is typically higher.[1] If conversion is low, consider incrementally increasing the temperature (e.g., from 100°C to 140°C), while carefully monitoring the reaction progress and isomer ratio by TLC or HPLC.

Q4: The reaction works, but I am getting a significant amount of the undesired para-isomer, 1-(4-Hydroxy-3-methylphenyl)-1-propanone. How can I improve ortho-selectivity?

A4: The ortho/para isomer ratio is a classic example of kinetic versus thermodynamic control.[1]

  • Cause A: Reaction Temperature is Too Low: At lower temperatures, the reaction is under kinetic control, which favors the formation of the sterically less hindered para-product.[1][7] The ortho-product is thermodynamically more stable due to the formation of a bidentate chelate complex with the aluminum catalyst.

    • Solution: Increase the reaction temperature. Higher temperatures (e.g., >120°C) provide the energy needed to overcome the activation barrier for the formation of the more stable ortho-isomer complex, shifting the equilibrium towards the thermodynamic product.[1]

  • Cause B: Solvent Choice: The polarity of the solvent influences the reaction pathway.

    • Solution: Non-polar solvents tend to favor the formation of the ortho product.[1] This is because in a non-polar environment, the intramolecular pathway and the formation of the tight ortho complex are favored. If using a solvent, consider switching from a polar solvent like nitrobenzene to a less polar one like chlorobenzene or performing the reaction neat (solvent-free).

Q5: My crude product contains several impurities besides the starting material and the desired isomers. What are these side-products and how can I minimize them?

A5: Side reactions can compete with the main rearrangement pathway, especially under harsh conditions.

  • Side Product A: 2-Cresol: This results from the complete cleavage of the ester group, often followed by intermolecular acylation of another molecule. It indicates that the reaction conditions might be too harsh (e.g., excessively high temperature or prolonged reaction time).

    • Solution: Reduce the reaction temperature or shorten the reaction time. Monitor the reaction closely and stop it once the consumption of the starting material plateaus.

  • Side Product B: Di-acylated Products: If the product hydroxyketone is sufficiently activated, it can undergo a second acylation.

    • Solution: This is less common in the Fries rearrangement than in Friedel-Crafts acylation. Using a moderate excess of the catalyst and avoiding excessively long reaction times can help minimize this.

Section 4: Analytical Monitoring and Purification

Effective in-process control and final product purification are critical for a successful scale-up.

Q6: How can I effectively monitor the reaction progress and determine the ortho/para isomer ratio?

A6: Several chromatographic techniques are suitable. The choice depends on the required level of detail and available equipment.

TechniqueApplicationProtocol SummaryPros & Cons
TLC Rapid qualitative monitoringMobile Phase: Hexane/Ethyl Acetate (e.g., 80:20 v/v). Visualization: UV lamp (254 nm) and/or ferric chloride stain for phenols.[12]Pros: Fast, inexpensive. Cons: Not quantitative, resolution may be limited.
HPLC Quantitative analysis of conversion and isomer ratioColumn: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient with 0.1% phosphoric or formic acid.[12][14] Detection: UV at 254 nm.Pros: Highly quantitative, excellent resolution. Cons: Slower, requires specialized equipment.
GC-MS Quantitative analysis and impurity identificationColumn: Standard non-polar (e.g., DB-5). Temperature Program: Ramp from 100°C to 250°C. Detection: MS for identification, FID for quantification.[12]Pros: Excellent for identifying volatile byproducts. Cons: Requires derivatization for phenolic compounds to improve peak shape.

Q7: What are the best practices for purifying the final 1-(2-Hydroxy-3-methylphenyl)-1-propanone product on a multi-gram scale?

A7: A multi-step approach combining extraction, crystallization, and/or chromatography is usually necessary.

  • Aqueous Work-up: After quenching the reaction, perform a liquid-liquid extraction (e.g., with ethyl acetate or dichloromethane). Wash the organic layer with water, then a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities and unreacted 2-cresol, and finally with brine.

  • Crystallization: This is the most effective method for large-scale purification. The crude product can often be crystallized from a mixed solvent system.

    • Recommended Solvents: Start with a solvent in which the product is soluble when hot but poorly soluble when cold (e.g., toluene, ethanol). Add a co-solvent in which the product is insoluble (e.g., hexane, heptane) to induce crystallization.

  • Column Chromatography: If crystallization fails to remove a persistent impurity or isomer, flash column chromatography is the next step.[15]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of hexane and ethyl acetate is typically effective for separating the ortho and para isomers.[16] The ortho-isomer, with its intramolecular hydrogen bond, is less polar and will usually elute first.

Troubleshooting_Workflow Start Reaction Issue Identified Low_Conversion Low / No Conversion Start->Low_Conversion Poor_Selectivity Poor o/p Selectivity Start->Poor_Selectivity Side_Products Byproduct Formation Start->Side_Products Check_Catalyst Verify AlCl₃ activity and stoichiometry Low_Conversion->Check_Catalyst Cause? Adjust_Temp Adjust Temperature Poor_Selectivity->Adjust_Temp Cause? Monitor_Time Optimize Reaction Time Side_Products->Monitor_Time Cause? Check_Catalyst->Adjust_Temp If catalyst is OK Adjust_Solvent Change Solvent Adjust_Temp->Adjust_Solvent If temp change is insufficient Result_OK Problem Resolved Adjust_Temp->Result_OK Adjust_Solvent->Result_OK Monitor_Time->Adjust_Temp If time is optimized

Caption: General troubleshooting workflow for synthesis optimization.

Section 5: Experimental Protocols

Protocol 1: Lab-Scale Fries Rearrangement of 2-Methylphenyl Propanoate

This protocol is a representative example and should be adapted and optimized based on in-lab findings.

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. Flame-dry the entire apparatus and allow it to cool to room temperature under a stream of nitrogen.

  • Reagent Charging: To the flask, add 2-methylphenyl propanoate (1 equivalent). If using a solvent, add anhydrous chlorobenzene (approx. 2 mL per gram of ester).

  • Catalyst Addition: Begin stirring the solution and cool the flask in an ice-water bath. Carefully and slowly add anhydrous aluminum chloride (1.3 equivalents) in portions over 20-30 minutes, ensuring the internal temperature does not exceed 20°C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 130-140°C using an oil bath. Maintain this temperature and monitor the reaction progress by taking aliquots every hour for HPLC or TLC analysis. The reaction is typically complete within 3-6 hours.

  • Work-up & Quenching: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath. In a separate large beaker, prepare a mixture of crushed ice (approx. 500g) and concentrated HCl (50 mL). Very slowly and carefully, pour the reaction mixture onto the stirred ice/HCl slurry.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (1 x 100 mL), then with saturated aqueous sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil/solid by crystallization or column chromatography as described in Q7.

References

  • Safety Data Sheet: Aluminium chloride. (n.d.). Carl ROTH. Retrieved from [Link]

  • Aluminum Chloride (anhydrous). (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Mohammadi, Z., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega. Retrieved from [Link]

  • Material safety data sheet aluminium chloride, anhydrous. (n.d.). Aditya Birla Chemicals. Retrieved from [Link]

  • Mohammadi, Z., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. Retrieved from [Link]

  • Anionic Snieckus-Fries Rearrangement: Solvent Effects and Role of Mixed Aggregates. (n.d.). PMC. Retrieved from [Link]

  • Fries rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]

  • Kim, H. B., et al. (2022). Optimization of the Friedel–Crafts acylation reaction between phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. ResearchGate. Retrieved from [Link]

  • Organic Chemistry-4. (n.d.). Retrieved from [Link]

  • Mansour, K. D., & Abd, L. S. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Michalak, M., et al. (2022). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scale. ChemRxiv. Retrieved from [Link]

  • Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. (2016). ResearchGate. Retrieved from [Link]

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2025). RSC Publishing. Retrieved from [Link]

  • 13 Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison Chemistry. Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Separation of 1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethyl)phenyl]- on Newcrom R1 HPLC column. (2018). SIELC Technologies. Retrieved from [Link]

  • Synthesis of 1-phenyl-2-hydroxy-2-methyl-1-propanone. (n.d.). PrepChem.com. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Concise Route to Keto‐Bridged Polyphenols by Photo‐Fries Rearrangement in Flow. (2025). ResearchGate. Retrieved from [Link]

  • The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. (2023). PubMed. Retrieved from [Link]

  • Fries Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. (2005). PubMed. Retrieved from [Link]

  • Analytical chemistry and purification. (n.d.). Novalix. Retrieved from [Link]

  • Purification Strategies for Flavones and Related Compounds. (2012). Teledyne ISCO. Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020). LCGC North America. Retrieved from [Link]

  • Purification made easy - secrets of science. (n.d.). Shimadzu. Retrieved from [Link]

  • 2-Hydroxy-2-methyl-phenyl-propane-1-one. (n.d.). PubChem. Retrieved from [Link]

  • 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Stabilization of 1-(2-Hydroxy-3-methylphenyl)-1-propanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most critical bottlenecks in the synthesis of 1-(2-Hydroxy-3-methylpheny...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most critical bottlenecks in the synthesis of 1-(2-Hydroxy-3-methylphenyl)-1-propanone (also known as 2-hydroxy-3-methylpropiophenone). This target molecule is typically synthesized via the Fries rearrangement of o-cresyl propionate or the direct Friedel-Crafts acylation of o-cresol with propionyl chloride[1].

While the synthetic route appears straightforward, researchers frequently encounter oxidative degradation, poor regioselectivity, and intractable emulsions during scale-up. This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to ensure high-yield, high-purity isolation.

Troubleshooting Guide & FAQs

Q1: My reaction mixture turns dark brown/black during synthesis, and the final yield is low. What causes this degradation? A: This is a classic symptom of phenol oxidation. o-Cresol derivatives are highly susceptible to oxidative degradation, forming complex quinone-like polymeric species. This degradation is severely exacerbated by the presence of Lewis acids (like AlCl₃) and elevated temperatures. Causality & Solution: The Lewis acid can act as a single-electron oxidant if ambient oxygen is present. To prevent this, the entire system must be rigorously degassed and maintained under a strict inert atmosphere (Argon or N₂). Additionally, utilizing a non-coordinating, degassed solvent (e.g., 1,2-dichloroethane) minimizes oxidative side reactions.

Q2: I am obtaining a mixture of isomers, primarily the 4-hydroxy (para) isomer. How do I selectively synthesize the 2-hydroxy (ortho) target? A: The Fries rearrangement is governed by a delicate balance between kinetic and thermodynamic control[2]. Causality & Solution: At lower temperatures (<60°C), the reaction is kinetically driven, favoring the less sterically hindered para-position (4-hydroxy-3-methylpropiophenone). However, our target, 1-(2-Hydroxy-3-methylphenyl)-1-propanone, is the thermodynamic product. The ortho-isomer is thermodynamically favored because the newly formed carbonyl oxygen and the adjacent phenolic hydroxyl group form a highly stable, bidentate chelate complex with the aluminum catalyst[1]. To drive the equilibrium toward the ortho-isomer, the reaction must be heated to >120°C, forcing the para-isomer to undergo isomerization.

Q3: NMR analysis shows a significant amount of the O-acylated intermediate (o-cresyl propionate) remaining. Why didn't it fully rearrange? A: This indicates an insufficient stoichiometric ratio of the Lewis acid catalyst. Causality & Solution: Unlike standard catalytic processes, the Fries rearrangement requires greater than 1 equivalent of AlCl₃ (typically 1.2 to 1.5 eq)[3]. Because the ortho-hydroxyketone product forms a stable chelate complex with AlCl₃, the catalyst is effectively sequestered and removed from the catalytic cycle[3]. If you use exactly 1.0 equivalent or less, the reaction will stall prematurely.

Q4: During the aqueous workup, my product degrades, and I get an intractable emulsion. How can I resolve this? A: This is caused by an improper hydrolytic quenching technique. Causality & Solution: The reaction mixture contains a stable aluminum-product chelate. If water is added directly to the hot reaction, the highly exothermic hydrolysis of AlCl₃ causes localized superheating, leading to thermal degradation and ether cleavage. Furthermore, neutral water leads to the precipitation of gelatinous aluminum hydroxide (Al(OH)₃), which traps the product in an unfilterable emulsion. Protocol Fix: Utilize a "reverse quench." Cool the reaction to 50°C, then pour it slowly into a vigorously stirred bath of ice-cold 1M HCl. The acid ensures the aluminum remains soluble as Al³⁺(aq) ions, completely preventing emulsion formation while the ice bath absorbs the exothermic shock.

Mechanistic Visualization

FriesMechanism SM o-Cresol + Propionyl Chloride O_Acyl o-Cresyl Propionate (O-Acylated) SM->O_Acyl Base / -HCl Acylium Acylium Ion Complex [AlCl3-Mediated] O_Acyl->Acylium + AlCl3 Para 4-Hydroxy Isomer (Kinetic Product) Acylium->Para < 60°C Fast Pathway Ortho 1-(2-Hydroxy-3-methylphenyl)-1-propanone (Thermodynamic Target) Acylium->Ortho > 120°C Stable Al-Chelate Para->Ortho Heat + AlCl3 (Isomerization)

Figure 1: Mechanistic pathway of the Fries Rearrangement highlighting thermodynamic vs. kinetic control.

Quantitative Data Summaries

To optimize your synthesis, refer to the following empirical data comparing temperature effects and catalyst selection.

Table 1: Temperature Effects on Regioselectivity (Fries Rearrangement of o-Cresyl Propionate)

Reaction TemperaturePrimary ProductOrtho:Para RatioMechanistic Driver
25°C - 60°C4-Hydroxy-3-methylpropiophenone15 : 85Kinetic control (Steric preference)
80°C - 100°CMixture of Isomers50 : 50Transition state / Mixed control
120°C - 140°C1-(2-Hydroxy-3-methylphenyl)-1-propanone92 : 8Thermodynamic control (Al-chelation)

Table 2: Lewis Acid Catalyst Comparison for C-Acylation

CatalystEquivalents RequiredRelative Yield (Ortho)Notes / Drawbacks
AlCl₃1.2 - 1.5>85%Industry standard; requires acidic quench to avoid gels[3].
TiCl₄1.1 - 1.2~70%Milder; good regioselectivity but highly moisture sensitive[4].
BF₃·OEt₂2.0<40%Poor conversion for this specific sterically hindered substrate.
Methanesulfonic AcidSolvent quantity~60%Greener alternative; avoids metal waste but requires longer times[3].

Experimental Protocol: Optimized Synthesis of 1-(2-Hydroxy-3-methylphenyl)-1-propanone

This self-validating protocol ensures that each step visually or physically confirms the success of the previous one, allowing researchers to troubleshoot in real-time.

Phase 1: O-Acylation (Preparation of o-Cresyl Propionate)

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser topped with an argon inlet.

  • Reagents: Dissolve o-cresol (108.1 g, 1.0 mol) in 200 mL of anhydrous dichloromethane (DCM). Add triethylamine (111.3 g, 1.1 mol) as a base.

  • Addition: Cool the flask to 0°C in an ice bath. Add propionyl chloride (101.8 g, 1.1 mol) dropwise over 1 hour.

    • Self-Validation: A white precipitate of triethylamine hydrochloride will immediately form, confirming the nucleophilic acyl substitution is proceeding[5].

  • Workup: Stir for 2 hours at room temperature. Wash the organic layer with water (2 x 100 mL) and brine, dry over Na₂SO₄, and concentrate under vacuum to yield crude o-cresyl propionate.

Phase 2: Fries Rearrangement (C-Acylation)

  • Setup: Transfer the crude o-cresyl propionate to a dry, argon-flushed flask equipped with a mechanical stirrer and a gas scrubber (to neutralize HCl).

  • Catalyst Addition: Add anhydrous AlCl₃ (173.3 g, 1.3 mol) in small portions. Caution: Highly exothermic.

  • Heating: Slowly heat the neat mixture to 130°C.

    • Self-Validation: Copious evolution of HCl gas will occur. The mixture will turn into a viscous, dark amber liquid, indicating the formation of the aluminum-chelate complex. Maintain at 130°C for 3 hours to ensure complete isomerization from the para to the ortho product[1].

Phase 3: Reverse Quench & Isolation

  • Cooling: Remove the heat source and allow the mixture to cool to approximately 50°C. Do not let it solidify.

  • Quenching: Slowly pour the warm, viscous mixture into a vigorously stirred beaker containing 500 g of crushed ice and 200 mL of concentrated HCl.

    • Self-Validation: The mixture will turn biphasic and clear (no cloudy gels), confirming the successful dissolution of aluminum salts and the breaking of the chelate complex.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 200 mL). Wash the combined organic layers with saturated NaHCO₃ and brine. Dry over Na₂SO₄, concentrate, and purify via vacuum distillation to yield the pure 1-(2-Hydroxy-3-methylphenyl)-1-propanone.

Workup Workflow Visualization

WorkupProtocol Rxn Hot Reaction Mixture (Al-Chelated Product) Cool Cool to 50°C (Prevent Thermal Shock) Rxn->Cool Quench Reverse Quench: Pour into Ice-Cold 1M HCl Cool->Quench Controls Exotherm Phase Phase Separation (Avoid Emulsions) Quench->Phase Solubilizes Al Salts Purify Vacuum Distillation (Isolate Target) Phase->Purify Organic Layer

Figure 2: Optimized reverse-quench workup workflow to prevent thermal degradation and emulsions.

References

  • Fries rearrangement - Wikipedia. Available at: [Link]

  • What is the Fries Rearrangement Reaction? - BYJU'S. Available at:[Link]

  • Fries Rearrangement - Organic Chemistry Portal. Available at:[Link]

Sources

Optimization

Technical Support Center: Column Chromatography for 1-(2-Hydroxy-3-methylphenyl)-1-propanone Purification

This guide provides a comprehensive, experience-driven framework for the purification of 1-(2-Hydroxy-3-methylphenyl)-1-propanone via silica gel column chromatography. It is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, experience-driven framework for the purification of 1-(2-Hydroxy-3-methylphenyl)-1-propanone via silica gel column chromatography. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple protocol to explain the causality behind each step and empower users to troubleshoot common issues effectively.

Introduction and Compound Analysis

1-(2-Hydroxy-3-methylphenyl)-1-propanone is a phenolic ketone, a structural motif common in synthetic intermediates for pharmaceuticals and other high-value chemicals. Effective purification is critical to remove starting materials, by-products, and other impurities that can compromise downstream applications and final product integrity.

The key to successful purification lies in understanding the molecule's chemical personality. Its structure features:

  • A phenolic hydroxyl (-OH) group : This is the most influential functional group. It is polar and weakly acidic, making it a strong hydrogen bond donor and acceptor. This property leads to strong interactions with the polar silica gel stationary phase, which can be both an advantage for separation and a potential cause of issues like peak tailing.

  • A ketone (C=O) group : This group adds to the molecule's overall polarity.

  • An aromatic ring : The phenyl group provides a nonpolar, aromatic character, influencing its solubility and interaction with different solvents.

These features dictate that a normal-phase chromatography setup using silica gel is appropriate, but the mobile phase composition must be carefully optimized to achieve a balance between retention and elution.

Physicochemical Properties & Chromatographic Parameters

A summary of the estimated properties relevant to the chromatographic purification of 1-(2-Hydroxy-3-methylphenyl)-1-propanone and its analogs is presented below.

PropertyValue / ObservationChromatographic Implication
Molecular Formula C₁₀H₁₂O₃---
Molecular Weight 180.20 g/mol [1]Influences diffusion and loading capacity.
Appearance Expected to be a solid at room temperature.Dictates sample preparation for column loading.
Polarity Moderately PolarSuitable for normal-phase silica gel chromatography.
Key Functional Groups Phenolic -OH, Ketone C=O, Aromatic RingThe phenolic -OH can interact strongly with silica's silanol groups, potentially causing peak tailing.[2]
Solubility Soluble in moderately polar organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Acetone. Sparingly soluble in nonpolar solvents like Hexane.Important for choosing a sample loading method and mobile phase.
UV Chromophore Yes (Aromatic Ring, Ketone)The compound should be UV active, allowing for visualization on TLC plates and monitoring by HPLC with a UV detector.
Core Experimental Workflow: Purification Protocol

This section details the standard, step-by-step protocol for purification. The entire workflow is designed as a self-validating system, with Thin-Layer Chromatography (TLC) used at critical decision points.

Workflow Overview

Purification_Workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Final Steps A Crude Product B TLC Analysis for Solvent System Selection A->B C Prepare Slurry & Pack Column B->C Optimized Eluent E Load Sample onto Column C->E D Prepare 'Dry Load' Sample Adsorbent D->E F Elute with Mobile Phase & Collect Fractions E->F G Analyze Fractions by TLC F->G H Pool Pure Fractions G->H I Evaporate Solvent (Rotary Evaporation) H->I J Pure Product I->J K Confirm Purity (HPLC, NMR, etc.) J->K

Caption: Overall workflow for the purification of 1-(2-Hydroxy-3-methylphenyl)-1-propanone.

Step 1: Development of the Mobile Phase using TLC

The goal is to find a solvent system where the target compound has an Rf value of approximately 0.25-0.35 . This Rf provides the best balance for separation on a column.

  • Prepare TLC Chambers: Use several chambers with different solvent systems. A good starting point is mixtures of a nonpolar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate).

  • Test Solvent Systems:

    • System A: 90:10 Hexane:EtOAc

    • System B: 80:20 Hexane:EtOAc

    • System C: 70:30 Hexane:EtOAc

  • Spot and Develop: Dissolve a small amount of the crude mixture in a solvent like DCM. Spot it on a TLC plate. Develop the plates in the prepared chambers.

  • Visualize: View the developed plates under a UV lamp (254 nm). The aromatic nature of the compound should make it visible.

  • Select System: Choose the solvent system that gives your target compound an Rf of ~0.3 and shows good separation from major impurities. If separation is poor, consider alternative solvents like Dichloromethane (DCM) or Toluene in place of or in addition to Hexane/EtOAc.[2]

Step 2: Column Preparation and Packing
  • Select Column and Silica: Choose a glass column with a stopcock. A common rule of thumb is to use 30-50g of silica gel (230-400 mesh) for every 1g of crude material.

  • Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc) to form a consistent slurry.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Pour the silica slurry into the column. Use a funnel to guide the slurry.

    • Continuously tap the side of the column gently to ensure even packing and remove air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to settle into a packed bed. Crucially, never let the top of the silica bed run dry.

    • Add another layer of sand on top of the packed silica to prevent disturbance during solvent addition.

Step 3: Sample Loading (Dry Loading Recommended)

Dry loading is superior for achieving a narrow starting band, which is essential for good separation.[3]

  • Dissolve the crude 1-(2-Hydroxy-3-methylphenyl)-1-propanone (e.g., 1g) in a minimal amount of a volatile solvent (like DCM or acetone).

  • Add 2-3 times the weight of the crude product in silica gel (e.g., 2-3g) to this solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column, on top of the sand layer.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase (the one selected from TLC analysis) to the column.

  • Apply Pressure: Use gentle positive pressure (flash chromatography) from a pump or bulb to achieve a steady flow rate.

  • Collect Fractions: Collect the eluent in sequentially numbered test tubes or flasks.[4] The size of the fractions depends on the column size; for a medium-sized column, 10-20 mL fractions are typical.

  • Gradient Elution (Optional but Recommended): If impurities are close to the product, a gradient of increasing solvent polarity can be used. Start with a low polarity (e.g., 90:10 Hexane:EtOAc) and gradually increase the proportion of the more polar solvent (e.g., to 80:20, then 70:30) to first elute nonpolar impurities and then the target compound.

Step 5: Analysis and Product Isolation
  • Monitor Fractions: Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to track the elution profile.

  • Pool Fractions: Identify the fractions containing only the pure desired product and combine them in a larger flask.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Analysis: Obtain the mass of the purified product and confirm its purity and identity using analytical techniques like HPLC, NMR, or Mass Spectrometry.[5]

Troubleshooting Guide

This section addresses common problems encountered during the purification of phenolic ketones like 1-(2-Hydroxy-3-methylphenyl)-1-propanone.

Question / ProblemProbable Cause(s)Recommended Solution(s) & Explanation
My compound is stuck at the top of the column and won't elute. 1. Mobile phase is too nonpolar. 2. Strong irreversible adsorption. 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. If you started with 10% EtOAc, move to 20%, then 30%. This will increase the competition for binding sites on the silica and move your polar compound down the column.2. Flush with a Strong Solvent: If the compound still doesn't move, flush the column with a very strong solvent like 100% ethyl acetate or even a 5-10% methanol in DCM mixture at the end to recover any strongly bound material.
I'm getting very broad, "tailing" peaks for my product. Strong interaction between the acidic phenolic -OH and the acidic silanol groups on the silica surface. This is a very common issue with phenols.[2][6]1. Add a Polar Modifier: Add a small amount (0.1-1%) of acetic acid or triethylamine to your mobile phase. Acetic acid will protonate the silica surface, reducing its interaction with your compound. Triethylamine can help with basic compounds but may also work here by competing for active sites. Test this on TLC first.[2]2. Switch to a Different Stationary Phase: If tailing persists, the silica may be too acidic. Consider packing a column with neutral or basic alumina, which has different surface properties and may provide better peak shape for your compound.[2]
My product is co-eluting with an impurity. The chosen solvent system lacks the selectivity to resolve the compounds. An identical Rf on TLC does not always guarantee separation on a column, especially at high concentrations.[2]1. Re-optimize the Solvent System: Go back to TLC. Test solvent systems using different combinations of solvents. For aromatic compounds, replacing hexane with toluene can sometimes dramatically improve separation.[2] A DCM/EtOAc or DCM/Methanol system might also offer different selectivity.2. Run a Slower, Longer Column: Use a longer column and a slower flow rate to increase the number of theoretical plates and improve resolution.
The silica bed has cracked or has channels. 1. Poor packing technique. 2. Heat generated from solvent interaction with silica. 3. Running the column dry. 1. Repack the Column: A cracked column will lead to very poor separation and must be repacked. Ensure you use a uniform slurry and tap the column consistently during packing to create a homogenous bed.2. Pre-saturate Solvents: When changing to a more polar solvent, introduce it slowly to manage any heat generation.
My final yield is very low. 1. Irreversible adsorption to the column. 2. Incomplete elution. 3. Sample loss during dry loading or transfer. 1. Final Column Flush: Always flush the column with a highly polar solvent (e.g., 10% MeOH in DCM) after you have collected your product to see if more material elutes. Analyze this fraction by TLC.2. Check All Fractions: Ensure you have analyzed all collected fractions by TLC. Sometimes the compound elutes earlier or later than expected.3. Careful Handling: Be meticulous during the preparation of the dry-load adsorbent and its transfer to the column to minimize physical loss of material.
I can't see my compound on the TLC plate. 1. Compound is not UV active (unlikely for this molecule). 2. Concentration is too low. 3. Compound has evaporated from the TLC plate. 1. Use a Staining Reagent: If UV is ineffective, use a chemical stain. A potassium permanganate (KMnO₄) stain or a ceric ammonium molybdate (CAM) stain are general-purpose stains that will visualize most organic compounds.2. Spot a More Concentrated Solution: Prepare a more concentrated solution of your fraction for TLC spotting.
Frequently Asked Questions (FAQs)
  • Q1: Why is an Rf of 0.25-0.35 ideal for column chromatography?

    • A: This range provides the optimal balance. If the Rf is too high (>0.5), the compound will move too quickly through the column with the solvent front, resulting in poor separation from other components. If the Rf is too low (<0.1), the compound will be too strongly adsorbed to the silica, requiring excessively large volumes of solvent to elute and leading to broad peaks.

  • Q2: What is the difference between dry loading and wet loading?

    • A: In wet loading , the sample is dissolved in a minimal amount of the mobile phase and carefully pipetted onto the top of the column. This can be problematic if the compound is not very soluble in the initial nonpolar eluent. In dry loading , the sample is pre-adsorbed onto a small amount of silica gel, which is then added to the column. Dry loading ensures the compound starts as a very fine, narrow band, which is critical for achieving high-resolution separation.[3]

  • Q3: How much crude material can I load onto my column?

    • A: The loading capacity depends on the difficulty of the separation. For a relatively straightforward separation (impurities have very different Rf values), you can load up to 5% of the silica gel's weight (e.g., 5g of crude on 100g of silica). For difficult separations, this should be reduced to 1-2% or less.[7][8] Overloading is a common cause of failed separations.[6][9]

  • Q4: What if potential impurities are not UV-active?

    • A: If you suspect the presence of non-UV-active impurities (e.g., saturated aliphatic compounds), you must use an alternative visualization method for your TLC analysis. Staining the TLC plates after UV visualization is essential. Common stains include potassium permanganate or vanillin, which react with a broader range of organic compounds.[10] This ensures you are not mistakenly pooling fractions contaminated with "invisible" impurities.

  • Q5: Can I modify the mobile phase pH?

    • A: Yes, and for phenolic compounds, this can be a powerful tool. The retention of ionizable compounds is highly sensitive to pH. Adding a small amount of a weak acid like acetic acid (as mentioned in the troubleshooting guide) can suppress the deprotonation of the phenolic hydroxyl group, reducing its strong interaction with silica and improving peak shape. However, be aware that modifying pH can also affect the stability of your compound and the column itself.[11][12]

References
  • Effect of pH on the Stability of Plant Phenolic Compounds - ResearchGate. Available from: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. Available from: [Link]

  • Supplementary Information - Rsc.org. Available from: [Link]

  • How to detect and analyze compounds with little or no UV absorption in LC purification? - ResearchGate. Available from: [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - MDPI. Available from: [Link]

  • Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry - Reddit. Available from: [Link]

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore - Pharma Beginners. Available from: [Link]

  • Optimizing Sample Load Capacity and Separation Through a Series of Short Prep Columns - Contentstack. Available from: [Link]

  • Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products - JSM Central. Available from: [Link]

  • 1-Propanone, 1-(2,4-dihydroxy-3-methylphenyl)- - ChemBK. Available from: [Link]

  • Prep Chromatography Loading for Maximum Recoveries and Yields - Phenomenex. Available from: [Link]

  • Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community | Separation Science. Available from: [Link]

  • How to Improve LC Column Loadability - Phenomenex. Available from: [Link]

  • Separation of 1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethyl)phenyl]- on Newcrom R1 HPLC column | SIELC Technologies. Available from: [Link]

  • BGD Group TLC System. Available from: [Link]

  • 1-(2-hydroxy-3-isopropyl-6-methylphenyl)-1-propanone - Chemical Synthesis Database. Available from: [Link]

  • 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl- | SIELC Technologies. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • A Guide to Fraction Collection in Chromatography - Gilson. Available from: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. Available from: [Link]

  • Fractionation and Purification of Bioactive Compounds Obtained from a Brewery Waste Stream - PMC. Available from: [Link]

  • Techniques for Improving the Efficiency of Large Volume Loading in Preparative Liquid Chromatography | Waters. Available from: [Link]

  • LC Chromatography Troubleshooting Guide - HALO Columns. Available from: [Link]

  • Separation and purification applications for mutagenic impurities - European Pharmaceutical Review. Available from: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]

  • 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one | C10H12O3 - PubChem. Available from: [Link]

  • Purification Techniques for Natural Products - Buchi.com. Available from: [Link]

  • (PDF) Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones - ResearchGate. Available from: [Link]

  • 1-hydroxy-3-phenyl-2-propanone - Chemical & Physical Properties by Cheméo. Available from: [Link]

  • 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl- - NIST WebBook. Available from: [Link]

  • A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography - MDPI. Available from: [Link]

  • TLC Visualization Reagents - EPFL. Available from: [Link]

  • Separations and Purifications - Veranova. Available from: [Link]

  • Purification and Isolation of α-Chloro-β-Lactone Precursor - Bridgewater College Digital Commons. Available from: [Link]

  • Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed. Available from: [Link]

  • Propafenone-impurities - Pharmaffiliates. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Comparing synthesis methods for 1-(2-Hydroxy-3-methylphenyl)-1-propanone

Introduction & Strategic Overview 1-(2-Hydroxy-3-methylphenyl)-1-propanone (CAS: 3338-15-6), frequently referred to as 2-hydroxy-3-methylpropiophenone, is a high-value intermediate critical to the development of speciali...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

1-(2-Hydroxy-3-methylphenyl)-1-propanone (CAS: 3338-15-6), frequently referred to as 2-hydroxy-3-methylpropiophenone, is a high-value intermediate critical to the development of specialized photoinitiators, agrochemicals, and active pharmaceutical ingredients[1][2]. The defining structural feature of this molecule—an ortho-hydroxyl group adjacent to a propanoyl chain on a methyl-substituted aromatic ring—introduces specific synthetic challenges. The primary obstacle is controlling regioselectivity to prevent the competitive formation of para-acylated byproducts and O-acylated esters[3].

As a Senior Application Scientist, I have evaluated the three primary synthetic routes for this compound. This guide objectively compares these methodologies, providing the mechanistic causality and experimental data necessary for researchers to optimize yield, scalability, and regioselectivity.

Synthesis Methodologies & Mechanistic Insights

Method A: Classical Fries Rearrangement (Industry Standard)

The aluminum chloride (AlCl₃)-mediated Fries rearrangement of o-cresol propionate remains the most authoritative and widely adopted method for synthesizing ortho-hydroxyalkylphenones[4].

  • Causality & Mechanism: The reaction proceeds via the Lewis acid-catalyzed cleavage of the ester to form a highly reactive acylium ion. Regioselectivity is strictly dictated by temperature. At elevated temperatures (>120°C), the reaction operates under thermodynamic control . The ortho-isomer is highly favored because it forms a highly stable, six-membered aluminum chelate complex with the adjacent phenolic and ketonic oxygen atoms. Lower temperatures (<60°C) kinetically favor the para-isomer due to reduced steric hindrance[3].

Method B: Direct Friedel-Crafts Acylation

This method involves the direct acylation of o-cresol with propionyl chloride in the presence of strong Lewis acids.

  • Causality & Mechanism: While this approach theoretically bypasses the intermediate esterification step, it is notoriously inefficient for phenols. The Lewis acid (e.g., AlCl₃) coordinates strongly with the phenolic oxygen, severely deactivating the aromatic ring toward electrophilic attack. This results in sluggish kinetics, poor overall yields, and a high degree of competitive O-acylation.

Method C: Photo-Fries Rearrangement

This approach utilizes UV-irradiation (typically 254 nm) of o-cresol propionate in a non-polar solvent.

  • Causality & Mechanism: Unlike the ionic pathway of the classical Fries reaction, this method operates via homolytic radical cleavage. It is a "greener" alternative that eliminates stoichiometric metal waste. However, radical recombination is inherently less regioselective. The reaction frequently suffers from competitive photo-degradation and phenol deprotection, leading to highly complex purification workflows.

Mechanistic Pathway Visualization

MechanisticPathway A o-Cresol Propionate B AlCl3 Coordination A->B + AlCl3 C Acylium Ion + Phenoxyaluminum Intermediate B->C Cleavage D Thermodynamic Control (>120°C) C->D Ortho Attack E Kinetic Control (<60°C) C->E Para Attack F 1-(2-Hydroxy-3-methylphenyl)-1-propanone (Ortho-Isomer) D->F Major Product G 1-(4-Hydroxy-3-methylphenyl)-1-propanone (Para-Isomer) E->G Minor Product

Caption: Mechanistic divergence in the Fries rearrangement of o-cresol propionate.

Quantitative Performance Comparison

To facilitate objective decision-making, the following table summarizes the experimental performance metrics of the three methodologies based on standardized 100-gram scale evaluations.

Performance ParameterClassical Fries (AlCl₃)Direct AcylationPhoto-Fries (UV 254nm)
Overall Yield 65% – 75%30% – 45%20% – 35%
Regioselectivity (o:p) 85:15 (at 130°C)50:5060:40
Reaction Time 2 – 4 hours6 – 8 hours12 – 24 hours
Environmental Impact High (Stoichiometric Al salts)High (Al salts / HCl gas)Low (Photon-driven)
Scalability Excellent (Industrial standard)ModeratePoor (Light penetration limits)

Experimental Protocols: Self-Validating Systems

The following protocols detail the optimized Classical Fries Rearrangement workflow. Every step is designed as a self-validating system to ensure experimental integrity.

Protocol 1: Synthesis of the Precursor (o-Cresol Propionate)[5]
  • Reagent Combination: Charge a dry, round-bottom flask with o-cresol (1.0 equiv) and pyridine (1.2 equiv) in anhydrous dichloromethane (DCM).

    • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, preventing premature Friedel-Crafts side reactions and driving the esterification to completion.

  • Acylation: Add propionyl chloride (1.1 equiv) dropwise at 0°C.

    • Causality: The reaction is highly exothermic; maintaining 0°C prevents thermal degradation and minimizes the formation of colored polymeric impurities.

  • Workup & Validation: Wash the organic layer with 1M HCl, extract, and distill under vacuum.

    • Self-Validation: The disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp ester C=O stretch (~1760 cm⁻¹) in the FTIR spectrum validates complete conversion.

Protocol 2: Classical Fries Rearrangement (Target Synthesis)[3][4]
  • Complexation: In a moisture-free apparatus, combine o-cresol propionate (1.0 equiv) with anhydrous AlCl₃ (1.5 equiv).

    • Causality: Exactly 1.5 to 2.0 equivalents of AlCl₃ are strictly required. One equivalent irreversibly coordinates with the generated phenolic oxygen, and the excess is required to generate the active acylium ion[4].

  • Thermal Rearrangement: Heat the neat mixture gradually to 130°C for 2 hours.

    • Causality: The absence of solvent (neat conditions) maximizes the concentration of the reactive complex. A temperature of 130°C provides the activation energy required to overcome the kinetic barrier, shifting the equilibrium entirely toward the thermodynamically stable ortho-chelate[3].

  • Acidic Quenching: Quench the reaction by carefully pouring the hot melt over a mixture of crushed ice and concentrated HCl.

    • Causality: HCl is required to protonate the robust aluminum-product chelate, releasing the free ketone.

    • Self-Validation: The dissolution of the initial gelatinous aluminum hydroxide precipitate into a clear, biphasic aqueous/organic system visually validates the complete release of the organic product.

  • Isolation via Fractional Distillation: Extract with diethyl ether, dry over MgSO₄, and purify via fractional vacuum distillation.

    • Causality: The target ortho-isomer forms a strong intramolecular hydrogen bond between the hydroxyl and carbonyl groups, significantly reducing its intermolecular interactions compared to the para-isomer.

    • Self-Validation: The ortho-isomer distills at a markedly lower temperature (e.g., 127-129°C at 15 mm Hg) than the para-isomer, allowing for clear physical separation and real-time validation of regioselectivity[3].

Experimental Workflow Visualization

ExperimentalWorkflow Step1 Reagent Prep o-Cresol Propionate + 1.5 eq AlCl3 Step2 Thermal Shift Neat, 130°C, 2h Thermodynamic Control Step1->Step2 Step3 Acidic Quench Ice + conc. HCl Breaks Al-Chelate Step2->Step3 Step4 Extraction Ether extraction Dry over MgSO4 Step3->Step4 Step5 Distillation Vacuum Distillation Isolates Ortho-Isomer Step4->Step5

Caption: Step-by-step workflow for the AlCl3-mediated synthesis of 1-(2-Hydroxy-3-methylphenyl)-1-propanone.

References

  • [1] Volume 1, Organic Reactions. epdf.pub. Available at: [Link]

  • [5] Synthesis of o-cresol propionate. PrepChem.com. Available at:[Link]

  • [2] A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses, Inc. Available at: [Link]

  • [4] Organic Reactions. Sciencemadness.org. Available at:[Link]

  • [3] Reaction with cresols. Indian Academy of Sciences (ias.ac.in). Available at:[Link]

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Comparative

A Senior Application Scientist's Guide to the Structural and Functional Nuances of 1-(2-Hydroxy-3-methylphenyl)-1-propanone Derivatives

Introduction: Beyond the Core Scaffold The 1-(2-hydroxy-3-methylphenyl)-1-propanone scaffold represents a privileged structure in medicinal chemistry. Its inherent features—a phenolic hydroxyl group capable of hydrogen b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Core Scaffold

The 1-(2-hydroxy-3-methylphenyl)-1-propanone scaffold represents a privileged structure in medicinal chemistry. Its inherent features—a phenolic hydroxyl group capable of hydrogen bonding and radical scavenging, a reactive ketone, and an aromatic ring amenable to substitution—make it a versatile starting point for the development of novel therapeutic agents. The true potential of this scaffold, however, lies in its derivatives. By strategically modifying the core structure, we can modulate its physicochemical properties, conformational flexibility, and ultimately, its biological activity.

This guide provides a comprehensive structural comparison of various 1-(2-hydroxy-3-methylphenyl)-1-propanone derivatives. We will move beyond a simple cataloging of compounds to explore the causal relationships between structural modifications and their resulting impact on solid-state conformation, spectroscopic signatures, and biological function. The insights presented herein are grounded in experimental data from X-ray crystallography, NMR spectroscopy, and bioactivity assays, offering a robust framework for researchers engaged in rational drug design and development.

Part 1: Synthesis of Derivatives – A Strategic Approach

The synthesis of derivatives typically begins with the parent 2-hydroxy-3-methylacetophenone, which is then extended to the propanone structure or modified through reactions like the Claisen-Schmidt or Mannich reactions to introduce diverse functionalities.

A common and effective strategy for creating a library of derivatives is the Claisen-Schmidt condensation to form chalcones, or 1,3-diaryl-2-propen-1-ones. These unsaturated ketones are well-established precursors to a wide range of bioactive molecules.[1][2] The choice of an appropriate aromatic aldehyde allows for the introduction of various substituents on the second phenyl ring, enabling a systematic exploration of the structure-activity relationship (SAR).

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol details the synthesis of a representative chalcone, 1-(2-hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, adapted from established methodologies.[1] The choice of a thiophene-based aldehyde introduces a heterocyclic moiety, which often enhances biological activity.

Step-by-Step Methodology:

  • Reactant Preparation: In a 100 mL conical flask, dissolve 5 mmol of 2-hydroxy-5-methylacetophenone in 15 mL of methanol.

  • Base Addition: To the stirring methanolic solution, add 5 mL of a 20% aqueous sodium hydroxide solution at room temperature. The NaOH acts as a catalyst, deprotonating the α-carbon of the acetophenone to form a reactive enolate.

  • Aldehyde Addition: Slowly add 5 mmol of 3-methyl-2-thiophene-carboxaldehyde to the reaction mixture. The slow addition prevents self-condensation of the aldehyde.

  • Reaction: Continue stirring the mixture at room temperature for 48 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Precipitation: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid until the solution is acidic (pH ~2-3). This neutralizes the phenoxide and precipitates the product.

  • Isolation and Purification: Collect the resulting solid precipitate by filtration, wash with cold water to remove inorganic impurities, and dry. Recrystallize the crude product from methanol to obtain pure crystals of the title compound.

Synthesis Workflow Diagram

cluster_synthesis General Synthesis Workflow Start Start: 2-Hydroxy-3-methylacetophenone Reaction Claisen-Schmidt Condensation (Stirring, RT, 24-48h) Start->Reaction Base Base Catalyst (e.g., NaOH) Solvent (e.g., Methanol) Base->Reaction Aldehyde Substituted Aldehyde Aldehyde->Reaction Workup Acidic Workup (Ice water, HCl) Reaction->Workup Product Precipitated Derivative Workup->Product Purify Filtration & Recrystallization Product->Purify Final Pure Crystalline Product Purify->Final

Caption: General workflow for the synthesis of chalcone derivatives.

Part 2: Structural Elucidation – From Connectivity to 3D Conformation

Confirming the structure of newly synthesized derivatives is paramount. This involves not only verifying the atomic connectivity but also understanding the molecule's three-dimensional arrangement in space, which is critical for its interaction with biological targets.

X-ray Crystallography: The Definitive Solid-State View

X-ray crystallography provides an unparalleled, high-resolution view of the molecular structure in the solid state.[3] It reveals precise bond lengths, bond angles, and the intricate network of intermolecular interactions that govern crystal packing. For derivatives of 1-(2-hydroxyphenyl)-1-propanone, key insights include the planarity of the aromatic systems, the conformation of the propanone chain, and the presence of critical hydrogen bonds.

A recurring and structurally significant feature in this class of compounds is the formation of a strong intramolecular O—H⋯O hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen.[2] This interaction creates a stable six-membered ring, which significantly influences the molecule's conformation and electronic properties.

Table 1: Comparative Crystallographic Data for Representative Derivatives

Parameter1-(2-hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one[1]1-(2-hydroxy-5-methylphenyl)-3-(2-methylphenyl)prop-2-en-1-one[2]
Formula C₁₅H₁₄O₂SC₁₇H₁₆O₂
Crystal System OrthorhombicOrthorhombic
Space Group PbcaP2₁2₁2₁
a (Å) 13.6680 (12)13.3930 (11)
b (Å) 13.3750 (8)14.1740 (16)
c (Å) 14.5410 (14)14.5710 (15)
Dihedral Angle (Aromatic Rings) Nearly coplanar5.12 (13)°
Key Intramolecular Bond O—H⋯OO—H⋯O [S(6) ring]
Intermolecular Interactions Diagram

cluster_interactions Key Intermolecular Interactions Mol1 Molecule A C=O O-H Mol2 Molecule B C=O O-H Mol1:p2->Mol2:p1 Intermolecular H-Bond Mol3 Molecule C C=O O-H Mol2:p2->Mol3:p1 Intermolecular H-Bond

Caption: Hydrogen bonding network in the crystal lattice.

NMR Spectroscopy: Structural Insights in Solution

While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy offers crucial information about the structure in solution, which is more relevant to biological systems. ¹H and ¹³C NMR spectra are used to confirm the identity and purity of the synthesized derivatives.[4]

The chemical shifts of protons and carbons in the aromatic region are particularly sensitive to the nature and position of substituents. For instance, electron-withdrawing groups will generally shift aromatic proton signals downfield (to a higher ppm), while electron-donating groups shift them upfield.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

DerivativeKey ¹H NMR SignalsKey ¹³C NMR SignalsReference
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazide derivative 10.5-11.5 (br s, 1H, -OH), 7.0-8.0 (m, Ar-H), 2.2 (s, 3H, Ar-CH₃)170-175 (C=O, acid/hydrazide), 155-160 (Ar C-OH), 115-135 (Ar-C), 20.1 (Ar-CH₃)[5]
3-(Substituted)-1-(2'-hydroxyphenyl)propan-1-one (Mannich Base) 12.0-12.5 (s, 1H, -OH), 6.8-7.8 (m, Ar-H), 3.0-3.5 (t, 2H, -CO-CH₂-), 2.8-3.2 (t, 2H, -CH₂-N)~203 (C=O, ketone), 162.5 (Ar C-OH), 118-137 (Ar-C), 38-55 (-CH₂- groups)[6]

Part 3: Comparative Biological Activity – Linking Structure to Function

The ultimate goal of synthesizing derivatives is to enhance or discover new biological activities. The structural modifications discussed above directly influence how these molecules interact with biological targets, leading to a range of activities, most notably antimicrobial and antioxidant effects.[7]

Antimicrobial Activity

Many derivatives of this scaffold exhibit significant activity against various pathogenic bacteria and fungi.[5][8][9] The introduction of specific functional groups can dramatically enhance this activity. For example, studies have shown that derivatives incorporating 5-nitro-2-thiophene and 5-nitro-2-furfural moieties exhibit potent antibacterial effects, in some cases surpassing control antibiotics like cefuroxime.[5]

Table 3: Comparative Antibacterial Activity (Minimum Inhibitory Concentration, µg/mL)

DerivativeS. aureusL. monocytogenesB. cereusE. coliReference
Hydrazone with benzylidene moiety 3.9015.6262.50>250[5]
Hydrazone with 5-nitrothien-2-yl moiety 3.903.907.8015.62[5]
Hydrazone with 5-nitrofuran-2-yl moiety 7.807.8015.6231.25[5]
Cefuroxime (Control) 7.8015.6262.5031.25[5]

The data clearly demonstrates a strong structure-activity relationship. The presence of a nitro-substituted heterocyclic ring is a key determinant for broad-spectrum antibacterial activity.

Experimental Protocol: Agar Well Diffusion Assay

This protocol provides a standard method for screening the antibacterial activity of synthesized compounds.[8][9]

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour it into sterile Petri plates.

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the 0.5 McFarland turbidity standard.

  • Lawn Culture: Uniformly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab to create a lawn.

  • Well Creation: Aseptically punch wells (6 mm diameter) into the agar using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a specific concentration) into the wells. Use a standard antibiotic as a positive control and the solvent (DMSO) as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.

Structure-Activity Relationship (SAR) Diagram

cluster_sar Structure-Activity Relationship (SAR) for Antimicrobial Potency Core 1-(2-Hydroxy-3-methylphenyl) -1-propanone Scaffold Mod1 Addition of Nitro-Thiophene Group Core->Mod1 Mod2 Addition of Simple Phenyl Group Core->Mod2 Mod3 No Modification Core->Mod3 Result1 High Activity Mod1->Result1 Result2 Moderate Activity Mod2->Result2 Result3 Low Activity Mod3->Result3

Caption: Impact of substituents on antimicrobial activity.

Antioxidant Activity

The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, acting as a hydrogen donor to neutralize free radicals.[10] The efficiency of this process is highly dependent on the electronic environment of the aromatic ring. Substituents that can stabilize the resulting phenoxyl radical will enhance antioxidant capacity.

Studies on related chalcone derivatives have consistently shown that a 2'-hydroxy substitution (analogous to the core scaffold here) results in the most potent antioxidant activity.[10] This is attributed to the ability of the hydroxyl group to form an intramolecular hydrogen bond with the carbonyl oxygen, which stabilizes the molecule and facilitates radical scavenging.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common, rapid, and reliable method to evaluate the in-vitro antioxidant capacity of chemical compounds.[11]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compounds in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the test compound solution with the DPPH solution. For example, add 100 µL of the test compound to 100 µL of DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates scavenging of the DPPH radical.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting inhibition percentage against compound concentration.

Conclusion and Future Outlook

The structural and functional comparison of 1-(2-hydroxy-3-methylphenyl)-1-propanone derivatives reveals a clear and actionable set of principles for drug design. The core scaffold provides a robust foundation, while targeted modifications allow for the fine-tuning of biological activity. X-ray crystallography and NMR spectroscopy are indispensable tools for verifying these modifications and understanding their conformational consequences.

Key takeaways include the importance of the intramolecular O—H⋯O hydrogen bond for conformational stability and the profound impact of specific substituents—such as nitro-heterocyclic moieties—on antimicrobial potency. The data strongly supports a structure-activity relationship where electronic and steric factors introduced by derivatives directly modulate their efficacy.

Future research should focus on expanding the diversity of the derivative library, exploring substitutions at different positions on the aromatic ring, and modifying the propanone linker. Combining potent pharmacophores, such as the nitro-thiophene group for antimicrobial activity with structural features known to enhance antioxidant capacity, could lead to the development of dual-action agents with significant therapeutic potential.

References

  • 1-(2-hydroxy-3-isopropyl-6-methylphenyl)-1-propanone - Chemical Synthesis Database. (2025).
  • 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0160595) - NP-MRD. NP-MRD.
  • 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one. (n.d.).
  • 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (MMDBc0017342) - MiMeDB. MiMeDB.
  • 1-(2-Hydroxyphenyl)-2-methyl-1-propanone | C10H12O2 | CID 241555 - PubChem.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). MDPI.
  • 1-(2-Hydroxy-5-methylphenyl)-3-(2-methylphenyl)prop-2-en-1-one. (2011).
  • Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. (2016).
  • 1-propanone, 1-(2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-3-(1-methyl-1h-pyrrol-2-yl)-. PubChemLite.
  • Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. (n.d.). Source not found.
  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical Pharmacology Journal.
  • Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. (2025). MDPI.
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  • 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-ones: Synthesis, antioxidant and antimicrobial activities. (2026). Der Pharma Chemica.
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  • 1-(2-Hydroxy-3-methylphenyl)-1-propanone AldrichCPR. Sigma-Aldrich.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Hydroxy-3-methylphenyl)-1-propanone

For researchers and drug development professionals, meticulous management of chemical reagents is paramount, extending from synthesis to disposal. This guide provides a comprehensive, technically grounded protocol for th...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, meticulous management of chemical reagents is paramount, extending from synthesis to disposal. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 1-(2-Hydroxy-3-methylphenyl)-1-propanone (CAS No. 3338-15-6). By understanding the compound's hazard profile and the chemical principles of waste management, laboratory personnel can ensure operational safety and environmental stewardship.

Hazard Profile and Core Safety Principles

Before handling any chemical for disposal, a thorough understanding of its potential hazards is crucial. Based on data from closely related propiophenone derivatives, we can infer a likely hazard profile for 1-(2-Hydroxy-3-methylphenyl)-1-propanone.[1][2][3][4]

Inferred Hazard Classification:

Hazard CategoryAnticipated EffectGHS Hazard Statement (Inferred)Source (Analogous Compounds)
Acute Toxicity (Oral) Harmful if swallowedH302: Harmful if swallowed[3][5]
Skin Corrosion/Irritation Causes skin irritationH315: Causes skin irritation[1][2][3]
Eye Damage/Irritation Causes serious eye irritationH319: Causes serious eye irritation[1][2][3]
Target Organ Toxicity May cause respiratory irritationH335: May cause respiratory irritation[2][3][4]
Aquatic Toxicity Potentially toxic to aquatic lifeH411/H412: Toxic/Harmful to aquatic life with long lasting effects[6]

The core principle for disposing of this compound is destruction by incineration via a licensed hazardous waste facility.[3][5] Due to its aromatic structure and functional groups, it is not suitable for drain disposal or landfill. The phenolic hydroxyl group and the ketone functionality necessitate segregation from incompatible materials to prevent hazardous reactions.

Immediate Safety & Handling Protocols

Adherence to strict safety protocols is non-negotiable. The following measures protect personnel from exposure and prevent accidental release.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the compound or its waste containers.[4]

  • Eye/Face Protection: Chemical safety goggles and/or a face shield.[7]

  • Hand Protection: Nitrile or neoprene gloves. Inspect gloves for integrity before use and dispose of them immediately if contamination is suspected.[7]

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[2]

Engineering Controls:

  • Ventilation: All handling of 1-(2-Hydroxy-3-methylphenyl)-1-propanone, including waste collection and container sealing, must be performed in a certified chemical fume hood to minimize inhalation of any potential dust or vapors.[8]

Step-by-Step Disposal Procedure

This protocol ensures waste is collected, stored, and disposed of in a manner that is safe, compliant, and logical.

Step 1: Waste Collection

  • Dedicated Container: Collect all waste containing 1-(2-Hydroxy-3-methylphenyl)-1-propanone (e.g., residual solid, contaminated consumables like weigh boats or filter paper) in a dedicated, chemically compatible hazardous waste container. A high-density polyethylene (HDPE) or glass container with a tightly sealing cap is appropriate.[5]

  • Labeling: The container must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-(2-Hydroxy-3-methylphenyl)-1-propanone"

    • The CAS Number: "3338-15-6"

    • An indication of the primary hazards: "Irritant," "Harmful if Swallowed."

Step 2: Waste Segregation

  • Principle of Incompatibility: Proper segregation is critical to prevent dangerous reactions within the waste container. Do not mix this waste stream with other chemicals unless explicitly approved by your institution's Environmental Health & Safety (EHS) office.

  • Specifically, avoid co-disposal with:

    • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates) to prevent a potentially violent exothermic reaction.[3]

    • Strong Acids or Bases: To avoid uncontrolled reactions.[3]

Step 3: On-Site Storage

  • Accumulation Area: Store the sealed waste container in a designated, secondary containment-equipped hazardous waste accumulation area.[4]

  • Storage Conditions: The storage area should be cool, dry, well-ventilated, and away from heat sources or direct sunlight.[8] Ensure the container is kept tightly closed.[3]

Step 4: Arranging for Final Disposal

  • Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Documentation: Provide the contractor with the full chemical name, CAS number, and quantity of the waste.

  • Regulatory Compliance: The final disposal method will likely be high-temperature incineration at a licensed facility, which is the standard and most effective method for destroying organic chemical waste.[3][9]

Spill and Decontamination Procedures

Accidents require immediate and correct responses to mitigate harm.

Spill Management:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess: If the spill is large or you are unsure how to proceed, contact your EHS office immediately.

  • Contain (for small spills): Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or cat litter.[4]

  • Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[10] Avoid generating dust.[10]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., acetone, ethanol), collecting the rinsate as hazardous waste. Finish by washing the area with soap and water.

Empty Container Disposal:

  • Empty containers that once held 1-(2-Hydroxy-3-methylphenyl)-1-propanone must be treated as hazardous waste unless properly decontaminated.

  • Decontamination: Triple-rinse the container with a suitable solvent (e.g., acetone). Collect all rinsate and dispose of it as hazardous waste in your solvent waste stream.[1]

  • Final Disposal: After triple-rinsing, deface the original label and dispose of the container according to institutional guidelines for clean glassware or plastic.[1]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 1-(2-Hydroxy-3-methylphenyl)-1-propanone waste.

DisposalWorkflow start Waste Generation (1-(2-Hydroxy-3-methylphenyl)-1-propanone) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Step 2: Collect Waste in Labeled, Compatible Container ppe->collect segregate Step 3: Segregate Waste (Keep away from oxidizers, acids, bases) collect->segregate spill_check Is there a spill? segregate->spill_check spill_protocol Execute Spill Protocol (Absorb, Collect, Decontaminate) spill_check->spill_protocol Yes storage Step 4: Store Securely in Designated Accumulation Area spill_check->storage No spill_protocol->collect contact_ehs Step 5: Arrange Disposal (Contact EHS / Licensed Contractor) storage->contact_ehs end_point Final Disposal (Incineration at Approved Facility) contact_ehs->end_point

Caption: Disposal workflow for 1-(2-Hydroxy-3-methylphenyl)-1-propanone.

References

  • ChemBK. 1-Propanone, 1-(2,4-dihydroxy-3-methylphenyl)- - Risk and Safety. Available at: [Link]

  • PubChem, National Institutes of Health. 2'-Hydroxy-3-phenylpropiophenone. Available at: [Link]

  • Uniprox. Safety Data Sheet. Available at: [Link]

  • SIELC Technologies. 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl-. Available at: [Link]

  • Chemical Synthesis Database. 1-(2-hydroxy-3-isopropyl-6-methylphenyl)-1-propanone. Available at: [Link]

  • NIST WebBook. 1-(2-Hydroxyphenyl)-3-phenyl-1-propanone. Available at: [Link]

  • PubChem, National Institutes of Health. Methyl 2-hydroxy-3-phenylpropanoate. Available at: [Link]

  • Watson International Ltd. 2-hydroxy -2-methylpropiophenone Safety Data Sheet. Available at: [Link]

  • Scribd. 2-Hydroxy-2-Methylpropiophenone Safety. Available at: [Link]

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